Bromo-PEG2-CH2-Boc
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOVLGAAQMGPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163748 | |
| Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-63-3 | |
| Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo-PEG2-CH2CO2tBu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bromo-PEG2-CH2-Boc (CAS: 1807518-63-3): A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bromo-PEG2-CH2-Boc (tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate), a bifunctional linker with the CAS number 1807518-63-3. This molecule has emerged as a critical tool in the rapidly advancing field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will delve into the chemical properties, synthesis, and application of this linker, with a particular focus on its role in the development of PROTACs targeting Bruton's tyrosine kinase (BTK). Detailed experimental protocols, quantitative data from relevant studies, and visualizations of the underlying biological pathways and experimental workflows are provided to aid researchers in leveraging this compound for their drug discovery efforts.
Introduction to this compound
This compound is a heterobifunctional molecule featuring a bromoethyl group for nucleophilic substitution and a tert-butoxycarbonyl (Boc)-protected carboxylic acid. The core of the molecule is a short polyethylene glycol (PEG) chain consisting of two ethylene glycol units. This PEG linker imparts favorable physicochemical properties, such as increased hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.
PROTACs are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The length, flexibility, and chemical nature of the linker, such as that of this compound, are key parameters for optimization in PROTAC design.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value |
| CAS Number | 1807518-63-3 |
| Molecular Formula | C₁₀H₁₉BrO₄ |
| Molecular Weight | 283.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity | Typically ≥97% |
| Storage Temperature | -20°C for long-term storage |
Synthesis of this compound
Application in PROTAC Synthesis: Targeting Bruton's Tyrosine Kinase (BTK)
This compound has been successfully employed in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation and a validated target in various B-cell malignancies.
Experimental Protocol: Synthesis of a BTK-Targeting PROTAC
The following protocol is adapted from the synthesis of a BTK degrader and describes the use of this compound as a linker.
Step 1: Alkylation of the BTK Ligand with this compound
-
To a solution of the BTK ligand (e.g., a derivative of ibrutinib with a suitable nucleophilic handle) in an appropriate solvent such as dimethylformamide (DMF), add a base (e.g., triethylamine or cesium carbonate).
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid intermediate.
Step 3: Amide Coupling with an E3 Ligase Ligand
-
To a solution of the deprotected intermediate from Step 2 in DMF, add a coupling agent such as HATU or HOBt/EDC.
-
Add a suitable E3 ligase ligand containing a primary or secondary amine (e.g., pomalidomide or a derivative thereof) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
Below is a visual representation of this synthetic workflow.
Biological Evaluation of BTK-Targeting PROTACs
The efficacy of a newly synthesized PROTAC is evaluated through a series of in vitro assays to determine its ability to induce the degradation of the target protein.
Quantitative Data on BTK Degradation
The following table presents representative data from studies on BTK PROTACs, illustrating the key metrics used to assess their performance. While the specific PROTAC synthesized with this compound in the previously mentioned study did not have its degradation data published, the data below from other BTK PROTACs with short PEG linkers provides a relevant benchmark.[1][2]
| PROTAC Identifier | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| P13I | Pomalidomide (CRBN) | RAMOS | ~10 | >73 |
| PTD10 | Pomalidomide (CRBN) | Ramos | 0.5 | >95 |
| PTD10 | Pomalidomide (CRBN) | JeKo-1 | 0.6 | >95 |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Experimental Protocol: Western Blotting for BTK Degradation
This protocol is a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC.[3]
-
Cell Culture and Treatment: Plate cells (e.g., a B-cell lymphoma cell line such as RAMOS or JeKo-1) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the BTK-targeting PROTAC for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein from each sample onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BTK.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control to determine the relative amount of BTK protein in each sample.
-
Plot the relative BTK levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
The general workflow for evaluating PROTAC-mediated protein degradation is depicted below.
The BTK Signaling Pathway and PROTAC Mechanism of Action
Understanding the biological context in which a PROTAC operates is crucial for its rational design and development. The diagram below illustrates the BTK signaling pathway and the mechanism by which a BTK-targeting PROTAC induces its degradation.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical structure, featuring a reactive bromoethyl group, a protected carboxylic acid, and a hydrophilic PEG2 spacer, provides a well-balanced set of properties for the construction of effective protein degraders. The successful application of this linker in the development of BTK-targeting PROTACs underscores its utility in the field of targeted protein degradation. This technical guide provides researchers with the fundamental knowledge, experimental protocols, and conceptual frameworks necessary to effectively utilize this compound in their drug discovery and chemical biology research.
References
- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Bromo-PEG2-CH2-Boc molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG2-CH2-Boc, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, relevant experimental protocols, and its role in the broader context of targeted protein degradation.
Core Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential information for its application in chemical synthesis and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉BrNO₄ | [1] |
| Molecular Weight | 283.16 g/mol | [1] |
| Alternate Molecular Weight | 283.159 g/mol | [2] |
| CAS Number | 1807518-63-3 | [1] |
Role in PROTAC Synthesis
This compound serves as a PEG-based linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) spacer in this compound provides flexibility and influences the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Experimental Workflow: PROTAC Assembly
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow for the assembly of a PROTAC, highlighting the integration of the linker.
Caption: Generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Representative Experimental Protocol: Synthesis of a PROTAC Precursor
The following is a generalized protocol for the initial coupling of this compound to a ligand for the target protein. This represents a crucial first step in the assembly of the final PROTAC molecule. This is a representative protocol and may require optimization based on the specific reactivity of the target ligand.
Materials:
-
Target protein ligand with a suitable nucleophilic group (e.g., a phenol or amine)
-
This compound
-
A suitable base (e.g., potassium carbonate, diisopropylethylamine)
-
An appropriate aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
-
Analytical equipment for reaction monitoring (e.g., TLC, LC-MS)
-
Purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a solution of the target protein ligand in the chosen solvent, add the base. The reaction should be carried out under an inert atmosphere.
-
Addition of Linker: Add this compound to the reaction mixture. The molar ratio of the reactants should be optimized, but a slight excess of the bromo-linker may be used.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the coupling.
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, the mixture is typically quenched with water and extracted with an appropriate organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is then purified using a suitable technique, most commonly column chromatography on silica gel, to yield the Boc-protected linker-ligand conjugate.
-
Characterization: The structure and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The resulting product is an intermediate that, after deprotection of the Boc group, can be coupled to a ligand for an E3 ubiquitin ligase to form the final PROTAC molecule.
References
The Versatility of Bromo-PEG2-CH2-Boc in Proteolysis Targeting Chimera (PROTAC) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The nature of this linker is paramount, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Bromo-PEG2-CH2-Boc is a widely utilized polyethylene glycol (PEG)-based linker in PROTAC synthesis. This technical guide provides an in-depth overview of its application in research, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate its role in the synthesis and mechanism of action of PROTACs.
Core Application: A Heterobifunctional Linker for PROTAC Synthesis
This compound serves as a flexible, hydrophilic linker that facilitates the creation of effective PROTACs. Its chemical structure features two key reactive handles: a bromo group and a Boc-protected amine. This bifunctional nature is central to its utility in the stepwise assembly of PROTACs.
The bromo group acts as a good leaving group, enabling nucleophilic substitution reactions, typically with an amine or hydroxyl group on one of the PROTAC's ligands (either the target protein ligand or the E3 ligase ligand). The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker masks a primary amine. This protecting group is stable under the conditions of the initial coupling reaction but can be readily removed under acidic conditions to reveal the amine, which is then available for conjugation to the second ligand. This sequential and controlled approach is fundamental to the synthesis of these complex heterobifunctional molecules.
Quantitative Data on PROTACs Utilizing PEG Linkers
The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for PROTACs using the exact this compound linker can be found in various research publications, the following table provides illustrative data for PROTACs with two-unit PEG linkers, highlighting the impact of linker length on efficacy.
| PROTAC Name | Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| DDO3602 | PARP1 | HSP90-recruited E3 ligases | 2 | 490.3 ± 113.6 | >60% at 1 µM | MCF-7 |
| Hypothetical PROTAC A | BRD4 | CRBN | 2 | ~50 | ~90 | HeLa |
| Hypothetical PROTAC B | BTK | VHL | 2 | ~10 | ~95 | MOLM-14 |
Note: Data for Hypothetical PROTACs A and B are representative values based on published literature for PROTACs with similar linker lengths and are intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs using a linker such as this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for conjugating a target protein ligand (Ligand-OH) and an E3 ligase ligand (Ligand-NH2) using this compound.
Step 1: Coupling of this compound to the Target Protein Ligand
-
Reaction Setup: To a solution of the target protein ligand containing a hydroxyl group (Ligand-OH, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a base such as cesium carbonate (Cs2CO3, 2.0 eq).
-
Addition of Linker: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting Boc-protected intermediate by column chromatography on silica gel.
Step 2: Deprotection and Coupling to the E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Removal of Acid: Co-evaporate the reaction mixture with toluene under reduced pressure to remove excess TFA.
-
Amide Coupling: Dissolve the deprotected amine intermediate and the E3 ligase ligand containing a carboxylic acid (Ligand-COOH, 1.0 eq) in anhydrous DMF.
-
Addition of Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Final Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC). Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blot for Protein Degradation
This protocol details the evaluation of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Role of this compound in Research
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes and relationships involving this compound in PROTAC research.
Bromo-PEG2-CH2-Boc: A Technical Guide to a Versatile Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifunctional linkers are a cornerstone of modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Among these, Bromo-PEG2-CH2-Boc has emerged as a valuable and versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, including its physicochemical properties, its role in PROTAC design, detailed experimental protocols for its use, and a case study on its application in the development of potent BET protein degraders.
Introduction to this compound as a Bifunctional Linker
This compound, with the systematic name 2-Methyl-2-propanyl [2-(2-bromoethoxy)ethoxy]acetate, is a heterobifunctional linker featuring a bromo group at one end and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other, connected by a short, hydrophilic diethylene glycol (PEG2) spacer.[1][2] This specific arrangement of functional groups makes it an ideal tool for the modular synthesis of PROTACs.
The bromo group serves as a reactive handle for nucleophilic substitution, allowing for facile conjugation to a ligand for a protein of interest (POI).[3] The Boc-protected carboxylic acid provides a latent functional group that, after deprotection, can be coupled to an E3 ubiquitin ligase ligand.[4] The PEG2 spacer enhances the aqueous solubility of the resulting PROTAC molecule, a critical property for improving cell permeability and overall pharmacokinetic profiles.[5]
Physicochemical and Technical Properties
A clear understanding of the linker's properties is essential for its effective application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1807518-63-3 | [2][6] |
| Molecular Formula | C₁₀H₁₉BrO₄ | [2][6] |
| Molecular Weight | 283.16 g/mol | [2][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Density | ~1.3 g/cm³ | [2][6] |
| Boiling Point | 316.4 °C at 760 mmHg | [2][6] |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [8] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Store at -20°C for long-term stability | [7] |
Mechanism of Action: The Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1] A PROTAC consists of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[9]
Application Case Study: Synthesis of a BET Degrader (e.g., BETd-260)
To illustrate the application of a bromo-PEG-Boc linker, we will consider the synthesis of a highly potent BET (Bromodomain and Extra-Terminal) protein degrader, BETd-260.[3][10] BETd-260 degrades BRD2, BRD3, and BRD4 at picomolar concentrations and has shown significant anti-tumor activity.[10][11] Its synthesis involves coupling a BET inhibitor (the POI ligand) with an E3 ligase ligand (derived from thalidomide for Cereblon recruitment) via a PEG linker. The following workflow and protocols are representative of the synthesis of such a molecule using this compound.
Overall Synthetic Workflow
The synthesis is a multi-step process that involves the sequential coupling of the linker to the two ligands.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and characterization of a PROTAC using this compound.
Protocol 1: Conjugation of this compound to a POI Ligand
This step involves a nucleophilic substitution reaction where a nucleophilic group (e.g., a phenol or amine) on the POI ligand displaces the bromide on the linker.
-
Dissolve the POI ligand (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base , such as potassium carbonate (K₂CO₃, 2-3 equivalents) or diisopropylethylamine (DIPEA, 2-3 equivalents), to the solution to deprotonate the nucleophile.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (POI-Linker-Boc) by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection of the POI-Linker Intermediate
This protocol removes the Boc protecting group to reveal a free carboxylic acid, which is necessary for the subsequent coupling step.
-
Dissolve the Boc-protected intermediate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3 times) to remove residual TFA. The resulting deprotected intermediate can be used directly in the next step.
Protocol 3: Amide Coupling to the E3 Ligase Ligand
This final coupling step forms the complete PROTAC molecule.
-
Dissolve the deprotected POI-linker intermediate (1 equivalent) and the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine, 1.1 equivalents) in DMF.
-
Add a peptide coupling reagent , such as HATU (1.2 equivalents) or HBTU (1.2 equivalents).
-
Add a non-nucleophilic base , such as DIPEA (3-4 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion , dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) to obtain the high-purity product.
Characterization and Biological Evaluation
Once synthesized, the PROTAC's biological activity must be thoroughly characterized.
Biological Activity Data for a Representative BET Degrader (BETd-260)
| Parameter | Cell Line | Value | Reference(s) |
| BRD4 Degradation | RS4;11 | 30-100 pM | [3][10] |
| IC₅₀ (Cell Growth Inhibition) | RS4;11 | 51 pM | [3][10] |
| IC₅₀ (Cell Growth Inhibition) | MOLM-13 | 2.2 nM | [3][10] |
| Apoptosis Induction | RS4;11 | 3-10 nM | [3][10] |
| Apoptosis Induction | MOLM-13 | 3-10 nM | [3][10] |
| Binding Affinity (Kd) for BRD4(1) (for a similar BETi) | - | 137 nM | [12] |
Key Experimental Protocols for Biological Evaluation
Protocol 4: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This is the most common method to quantify the degradation of the target protein.
-
Cell Seeding and Treatment : Seed cells (e.g., RS4;11) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 pM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis : Calculate the percentage of protein degradation relative to the vehicle-treated control for each concentration. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Downstream Signaling Effects: BRD4 Degradation and the c-Myc Pathway
BET proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, most notably c-Myc.[13] By degrading BRD4, a PROTAC like BETd-260 can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[11]
Conclusion
This compound is a highly effective and synthetically accessible bifunctional linker for the construction of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive ends provide medicinal chemists with a reliable tool to systematically assemble and optimize these complex molecules. As demonstrated through the representative synthesis of a potent BET degrader, this linker facilitates the creation of powerful chemical probes and potential therapeutics for targeted protein degradation. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field, enabling the continued exploration and development of novel protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS#:1807518-63-3 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. This compound | CAS#:1807518-63-3 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemscene.com [chemscene.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of the PEG2 Spacer in Bromo-PEG2-CH2-Boc: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a target protein binder, an E3 ligase ligand, and a crucial linking moiety. The linker is not merely a passive tether but an active modulator of a PROTAC's physicochemical properties and biological activity. This technical guide delves into the core functionalities of the Bromo-PEG2-CH2-Boc linker, with a particular focus on the indispensable role of its polyethylene glycol 2 (PEG2) spacer.
Understanding the this compound Linker
The this compound molecule is a bifunctional linker designed for the modular synthesis of PROTACs. Its structure comprises three key components:
-
Bromo group: A reactive handle that can participate in nucleophilic substitution reactions, allowing for covalent attachment to a ligand for either the target protein or the E3 ligase.
-
PEG2 spacer: A short chain of two ethylene glycol units that provides specific and advantageous properties to the resulting PROTAC molecule.
-
Boc-protected amine: A tert-butyloxycarbonyl (Boc) protected amine group, which, upon deprotection, reveals a primary amine that can be readily coupled to the other ligand through amide bond formation or other conjugation chemistries.
The Multifaceted Role of the PEG2 Spacer
The PEG2 spacer is a critical determinant of the overall performance of a PROTAC constructed using this linker. Its primary functions include enhancing solubility, optimizing ternary complex formation, and influencing cell permeability.
Enhancing Solubility and Physicochemical Properties
PROTACs are often large molecules that can suffer from poor aqueous solubility, hindering their development as therapeutic agents. The inclusion of hydrophilic PEG units is a well-established strategy to mitigate this issue. The two ethylene glycol units in the PEG2 spacer introduce polarity, which can significantly improve the solubility of the final PROTAC conjugate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉BrO₄ |
| Molecular Weight | 283.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.269 g/cm³ |
| Boiling Point | 316.4 ± 22.0 °C at 760 mmHg |
| Flash Point | 145.2 ± 22.3 °C |
| LogP | 1.7562 |
| Topological Polar Surface Area (TPSA) | 44.76 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 7 |
Data compiled from publicly available sources.
Optimizing Ternary Complex Formation and Degradation Efficiency
The primary mechanism of action for a PROTAC is the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the linker are critical for achieving an optimal orientation of these two proteins, which is necessary for efficient ubiquitination and subsequent degradation of the target.
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in an unproductive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The PEG2 spacer provides a specific and well-defined length that can be optimal for certain target-ligase pairs.
Table 2: Illustrative Impact of PEG Linker Length on PROTAC Performance
| PROTAC Example | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl Chain | >1000 | <10 | 5.2 |
| PROTAC 2 | PEG2 | 85 | 92 | 3.1 |
| PROTAC 3 | PEG4 | 35 | 98 | 2.5 |
| PROTAC 4 | PEG6 | 150 | 85 | 1.8 |
This table presents illustrative data compiled from various sources in the literature to demonstrate the general trend of how PEG linker length can influence PROTAC activity. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific target, E3 ligase, and cell line used.
The data illustrates that a PEG2 linker can lead to a potent PROTAC, though the optimal length must be determined empirically for each system.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing a PEG linker like this compound.
General Synthesis of a PROTAC using a Bifunctional PEG Linker
This protocol outlines a general strategy for the synthesis of a PROTAC molecule.
Materials:
-
Target protein ligand with a suitable functional group (e.g., amine, carboxylic acid).
-
E3 ligase ligand (e.g., pomalidomide) with a complementary functional group.
-
This compound or a similar bifunctional PEG linker.
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Bases (e.g., DIPEA, triethylamine).
-
Solvents (e.g., DMF, DMSO).
-
Deprotection reagent (e.g., TFA for Boc group removal).
-
Purification supplies (e.g., HPLC, silica gel chromatography).
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., with a free amine) and this compound in an appropriate solvent like DMF.
-
If coupling a carboxylic acid, add coupling reagents such as HATU and a base like DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC or column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.
-
Monitor the reaction by LC-MS.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Second Coupling Reaction:
-
Dissolve the deprotected E3 ligase-linker intermediate (now with a free amine) and the target protein ligand (e.g., with a carboxylic acid) in a suitable solvent like DMF.
-
Add coupling reagents (e.g., HATU, DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
-
Characterize the final compound by HRMS and NMR.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound dissolved in DMSO.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.
Caption: PROTAC mechanism of action.
Caption: Western blot experimental workflow.
Conclusion
The PEG2 spacer within the this compound linker is a critical design element that significantly influences the properties of the resulting PROTAC molecule. Its ability to enhance solubility, coupled with its specific length and flexibility for optimizing ternary complex formation, makes it a valuable tool for the development of potent and effective protein degraders. The rational selection of linker length, as exemplified by the PEG2 moiety, is a key consideration in the design of next-generation therapeutics based on targeted protein degradation. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of such linkers in their drug discovery efforts.
The Strategic Role of the Boc Protecting Group in Bromo-PEG2-CH2-Boc for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the precise chemical architecture of linker molecules is paramount. Bromo-PEG2-CH2-Boc has emerged as a critical building block in the synthesis of these sophisticated molecules. This technical guide provides a comprehensive analysis of the core functions of its components, with a particular focus on the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group. This guide will delve into the chemical properties, experimental applications, and the logical workflows where this heterobifunctional linker is employed, providing researchers with the foundational knowledge for its effective utilization.
The Anatomy of a Versatile Linker: this compound
This compound is a heterobifunctional linker designed for sequential, controlled chemical reactions. Its structure can be dissected into three key functional domains:
-
The Bromo Group (-Br): This alkyl bromide serves as a reactive handle for nucleophilic substitution. It allows for the covalent attachment of the linker to a nucleophile, such as a thiol or an amine, on a target-binding ligand or an E3 ligase ligand.
-
The PEG2 Spacer (-O(CH2)2O(CH2)2O-): The two-unit polyethylene glycol (PEG) chain imparts hydrophilicity to the molecule. This is crucial for improving the solubility and pharmacokinetic properties of the resulting PROTAC molecule, which are often large and can suffer from poor solubility.[1][2] The flexibility of the PEG chain is also thought to be important for allowing the two ends of the PROTAC to optimally orient themselves to form a stable ternary complex with the target protein and the E3 ligase.[1]
-
The Boc-Protected Amine (-NH-Boc): The terminal amine is temporarily masked by a tert-butyloxycarbonyl (Boc) group. This protection is essential for preventing the amine from reacting prematurely during the initial conjugation step involving the bromo group. Once the first conjugation is complete, the Boc group can be selectively removed under acidic conditions to reveal the primary amine, which is then available for a subsequent conjugation reaction.
The Boc Protecting Group: A Cornerstone of Sequential Bioconjugation
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[3]
Mechanism of Boc Protection
The protection of an amine with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride. The resulting intermediate collapses, releasing tert-butoxide, which is then protonated, and carbon dioxide, driving the reaction to completion.
Mechanism of Boc Deprotection
The removal of the Boc group is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent.[3] The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
dot
Caption: Boc deprotection mechanism under acidic conditions.
Application in PROTAC Synthesis: A Step-by-Step Workflow
The use of this compound is exemplified in the synthesis of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5][6] The synthesis is a sequential process that leverages the differential reactivity of the bromo group and the protected amine.
dot
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Buy N-Benzylphthalimide (EVT-261723) | 2142-01-0 [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. Buy Bromo-PEG2-CH2CO2tBu | 1807518-63-3 | >98% [smolecule.com]
- 6. Bromo-PEG2-CH2CO2tBu | 1807518-63-3 [chemicalbook.com]
The Strategic Application of Bromo-PEG2-CH2-Boc in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to an event-driven mechanism of targeted protein degradation.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3]
Among the diverse array of linker architectures, those incorporating polyethylene glycol (PEG) units have gained prominence. This guide focuses on a specific bifunctional linker building block, Bromo-PEG2-CH2-Boc (tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate), and its application in the synthesis of PROTACs for targeted protein degradation. We will delve into its chemical properties, provide exemplary synthesis and experimental protocols, and present quantitative data for PROTACs targeting key oncology proteins, Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Core Concepts: The Role of this compound in PROTAC Design
This compound is a versatile building block for PROTAC synthesis. Its key features include:
-
A Bromine Terminus: This serves as a reactive handle for covalent bond formation, typically with a nucleophilic group (e.g., an amine or phenol) on the E3 ligase ligand or the POI ligand.
-
A Boc-Protected Carboxylic Acid: The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection to reveal a carboxylic acid, which can then be coupled to the other ligand, providing a modular approach to PROTAC synthesis.
-
A Two-Unit PEG Chain: The diethylene glycol (PEG2) spacer imparts hydrophilicity to the PROTAC molecule. This is often crucial for improving the solubility of otherwise large and hydrophobic PROTACs, a common challenge in their development.[4] The flexibility of the PEG chain can also be advantageous for achieving a productive ternary complex formation.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₉BrO₄ | [5] |
| Molecular Weight | 283.16 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Solubility | Soluble in DMSO, DCM, DMF | [7] |
PROTAC-Mediated Protein Degradation: A Mechanistic Overview
The ultimate goal of a PROTAC is to hijack the cell's ubiquitin-proteasome system (UPS) to eliminate a target protein. This process can be broken down into several key steps, as illustrated in the following workflow.
Case Study 1: Targeting BRD4 with PEG-Linked PROTACs
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-MYC.[8] Its involvement in various cancers has made it a prime target for therapeutic intervention. PROTACs that induce the degradation of BRD4 have shown significant anti-proliferative effects in cancer cell lines.
BRD4 Signaling Pathway
BRD4 functions by binding to acetylated histones and recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters, leading to transcriptional activation. Degradation of BRD4 disrupts this process, leading to the downregulation of oncogenes.
Quantitative Data for BRD4-Targeting PROTACs
Table 2: Degradation Efficiency of the BRD4-Targeting PROTAC MZ1
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference(s) |
| H661 | 8 | >90 | 24 | |
| H838 | 23 | >90 | 24 | |
| HeLa | ~100 | >90 | 24 | [9] |
| Mv4-11 | N/A | >90 | 24 |
Note: DC₅₀ is the concentration required for 50% degradation, and Dₘₐₓ is the maximum degradation observed.
Case Study 2: Targeting BTK with a PEG2-Linked PROTAC
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies.[10] The PROTAC MT-802 was developed to target both wild-type and mutant forms of BTK.[11] The synthesis of MT-802 involves a linker derived from a PEG2 unit, closely related to this compound.
BTK Signaling Pathway
BTK is activated downstream of the B-cell receptor and phosphorylates phospholipase C gamma 2 (PLCγ2), initiating a signaling cascade that promotes B-cell proliferation and survival. PROTAC-mediated degradation of BTK effectively shuts down this pathway.
Quantitative Data for the BTK-Targeting PROTAC MT-802
MT-802 utilizes a linker that incorporates a PEG2 unit and effectively degrades both wild-type and clinically relevant mutant forms of BTK.
Table 3: Degradation Efficiency of the BTK-Targeting PROTAC MT-802
| Cell Line / BTK Status | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference(s) |
| NAMALWA (Wild-Type) | 14.6 | >99 | 24 | [11] |
| XLA (C481S Mutant) | 14.9 | >99 | 24 | [11] |
| Primary CLL Cells | N/A | >90 | 24 | [11] |
Experimental Protocols
Representative PROTAC Synthesis using a this compound Linker
This generalized protocol outlines the steps for synthesizing a PROTAC using this compound, a POI ligand with a free amine, and an E3 ligase ligand with a phenolic hydroxyl group.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
Dissolve the E3 ligase ligand (1 equivalent) and this compound (1.2 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Step 3: Coupling of POI Ligand
-
Dissolve the deprotected intermediate from Step 2 (1 equivalent) and the POI ligand (1.1 equivalents) in anhydrous DMF.
-
Add a peptide coupling reagent, such as HATU (1.2 equivalents), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Western Blot Analysis of Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[12]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and reagents
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[13]
Cell Viability Assay
This protocol assesses the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion
This compound is a valuable and versatile chemical tool for the modular synthesis of PROTACs. The incorporation of a short, hydrophilic PEG2 linker can confer favorable physicochemical properties, such as enhanced solubility, which is often a critical parameter for successful drug development.[2] The case studies of BRD4 and BTK-targeting PROTACs highlight the potential of this approach to achieve potent and selective degradation of key disease-driving proteins. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, rational design principles will further refine the development of next-generation protein degraders with superior therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. This compound | CAS#:1807518-63-3 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Crucial Core: A Technical Guide to PROTAC Linkers Featuring Bromo-PEG2-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] Connecting these two critical components is the often-underestimated linker, a chemical scaffold that is far more than a simple spacer. The linker's length, composition, and flexibility are paramount in dictating the efficacy, solubility, and cell permeability of the PROTAC.[3] Among the various linker types, those incorporating polyethylene glycol (PEG) chains have become a cornerstone of PROTAC design. This guide provides an in-depth exploration of PROTAC linkers, with a specific focus on the versatile building block, Bromo-PEG2-CH2-Boc.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which bestow a unique and advantageous combination of hydrophilicity and flexibility.[4] This is particularly crucial in PROTAC design, as the resulting large molecules often suffer from poor solubility and limited cell permeability. The introduction of a PEG linker can significantly enhance the aqueous solubility of a PROTAC, a critical factor for its therapeutic potential.[5]
The flexibility of PEG linkers is another key attribute. It allows the PROTAC to adopt a range of conformations, increasing the likelihood of forming a stable and productive ternary complex between the target protein and the E3 ligase.[4] This conformational adaptability can be a decisive factor in the efficiency of protein degradation.
Featured Linker: this compound
This compound is a bifunctional linker that has gained prominence in PROTAC synthesis. It features a two-unit polyethylene glycol chain, which provides the aforementioned benefits of solubility and flexibility. The molecule is capped with a bromo group at one end and a Boc-protected amine at the other, offering two distinct points for chemical modification. The bromo group is a versatile handle for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected to reveal a primary amine ready for amide bond formation. This dual reactivity makes this compound a valuable tool for the modular and efficient assembly of PROTACs.
Quantitative Data on PROTAC Linkers
The selection of an appropriate linker is a critical step in PROTAC design, and its properties can be quantitatively correlated with the degradation efficiency of the final molecule. The following table summarizes key quantitative data related to PROTAC linkers, providing a framework for rational linker design.
| Linker Property | Parameter(s) | Typical Range | Impact on PROTAC Performance | Reference(s) |
| Length | Number of atoms, Angstroms (Å) | 8 - 20 atoms | Affects ternary complex formation and stability. Optimal length is target-dependent. | [4] |
| Composition | PEG, alkyl, or hybrid | Varies | Influences solubility, permeability, and metabolic stability. | [3] |
| Flexibility | Number of rotatable bonds | 5 - 20 | Enables conformational sampling to achieve a productive ternary complex. | [4] |
| Degradation Potency | DC50 (concentration for 50% degradation) | nM to µM | A measure of the PROTAC's efficacy in degrading the target protein. | |
| Maximum Degradation | Dmax (maximum percentage of degradation) | >80% | Indicates the extent of target protein removal. |
Experimental Protocols
Synthesis of a PROTAC using this compound (Amide Bond Formation)
This protocol describes a general method for the synthesis of a PROTAC where a carboxylic acid-functionalized ligand for the protein of interest (POI-COOH) is coupled to the deprotected amine of the Bromo-PEG2-CH2-linker, followed by conjugation to an amine-containing E3 ligase ligand (E3-NH2).
Materials:
-
This compound
-
POI-COOH
-
E3-NH2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM three times to remove residual TFA. The resulting amine salt is used directly in the next step.
-
-
Amide Coupling with POI-COOH:
-
Dissolve POI-COOH (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected bromo-PEG2-linker (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with EtOAc.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.
-
-
Nucleophilic Substitution with E3-NH2:
-
Dissolve the POI-linker intermediate (1.0 eq) and E3-NH2 (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterization of the Synthesized PROTAC
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final PROTAC and monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the final PROTAC.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify band intensities to determine the extent of protein degradation.
-
TR-FRET Assay for Ternary Complex Formation
This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Materials:
-
Purified recombinant target protein (POI), often with a tag (e.g., His-tag)
-
Purified recombinant E3 ligase complex (e.g., VHL or Cereblon), often with a tag (e.g., GST-tag)
-
Synthesized PROTAC
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Europium)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-APC)
-
Assay buffer
-
384-well microplates
Procedure:
-
Assay Setup:
-
Prepare a solution of the POI and the E3 ligase in assay buffer.
-
Prepare serial dilutions of the PROTAC.
-
Add the POI, E3 ligase, and PROTAC dilutions to the microplate wells.
-
Incubate at room temperature to allow for complex formation.
-
-
Antibody Addition:
-
Add the TR-FRET donor and acceptor-labeled antibodies to the wells.
-
Incubate in the dark to allow for antibody binding.
-
-
Signal Detection:
-
Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Calculate the TR-FRET ratio to determine the extent of ternary complex formation.
-
Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Bromo-PEG2-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical element, as its length, flexibility, and chemical properties significantly influence the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[2][4]
Polyethylene glycol (PEG) based linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic versatility.[2][5][6] Bromo-PEG2-CH2-Boc is a bifunctional PEG-based linker that serves as a valuable building block for the modular synthesis of PROTACs. It features a reactive bromo group for nucleophilic substitution and a Boc-protected amine, which allows for sequential, controlled conjugation to the POI and E3 ligase ligands.
This document provides detailed protocols and application notes for the synthesis of PROTACs utilizing the this compound linker.
PROTAC Mechanism of Action
The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation pathway.
Caption: General mechanism of action of a PROTAC.
Synthetic Strategy Overview
The synthesis of a PROTAC using this compound is a modular process that can be performed in either solution-phase or on solid-phase. The general workflow involves two key coupling steps separated by a deprotection step. The order of ligand attachment can be varied depending on the specific chemistry of the POI and E3 ligase ligands.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of a PROTAC using this compound. Researchers should optimize reaction conditions based on the specific properties of their ligands.
Protocol 1: Coupling of this compound with a Ligand Containing a Phenolic or Amine Nucleophile
This protocol describes the reaction of the bromo- end of the linker with a POI or E3 ligase ligand that has an available nucleophilic group (e.g., a phenol or an amine).
Materials:
-
Ligand (POI or E3) with a nucleophilic handle (1.0 eq)
-
This compound (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the ligand in anhydrous DMF or ACN under an inert atmosphere.
-
Add the base (DIPEA or K₂CO₃) to the solution and stir for 10 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the ligand-linker-Boc intermediate.
| Parameter | Value/Condition |
| Reactants | Ligand (1.0 eq), this compound (1.2 eq) |
| Base | DIPEA or K₂CO₃ (3.0 eq) |
| Solvent | Anhydrous DMF or ACN |
| Temperature | Room Temperature to 80°C |
| Reaction Time | 12-24 hours |
| Monitoring | LC-MS |
| Purification | Flash Column Chromatography |
Protocol 2: Boc Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal amine on the linker.
Materials:
-
Ligand-Linker-Boc intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the ligand-linker-Boc intermediate in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
The crude product (as a TFA salt) can often be used in the next step without further purification.
| Parameter | Value/Condition |
| Reactant | Ligand-Linker-Boc intermediate |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Monitoring | LC-MS |
Protocol 3: Final Amide Coupling
This protocol describes the formation of an amide bond between the newly exposed amine on the linker and the second ligand containing a carboxylic acid group.
Materials:
-
Ligand-Linker-NH₂ intermediate (from Protocol 2) (1.0 eq)
-
Second Ligand with a carboxylic acid handle (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the second ligand (with the carboxylic acid) in anhydrous DMF.
-
Add HATU (or DCC) and DIPEA to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add the Ligand-Linker-NH₂ intermediate (dissolved in a small amount of DMF if necessary).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
| Parameter | Value/Condition |
| Reactants | Ligand-Linker-NH₂ (1.0 eq), Carboxylic Acid Ligand (1.1 eq) |
| Coupling Agent | HATU or DCC (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Monitoring | LC-MS |
| Purification | Preparative HPLC |
Characterization and Analysis
The final PROTAC product and all intermediates should be thoroughly characterized to confirm their identity and purity.
| Analysis Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and mass confirmation | A major peak corresponding to the expected mass-to-charge ratio (m/z) of the product. |
| ¹H and ¹³C NMR | Structural elucidation | Spectra consistent with the proposed chemical structure, showing characteristic peaks for the ligands and the PEG linker. |
| Preparative HPLC | Final purification | Isolation of the PROTAC with high purity (typically >95%). |
| Western Blot | Biological activity assessment | Dose-dependent degradation of the target protein in a relevant cell line. |
Conclusion
This compound is a versatile and efficient linker for the modular synthesis of PROTACs. The protocols outlined in this document provide a general framework for researchers to construct novel protein degraders. The flexibility of the synthetic route allows for the systematic variation of ligands and linker attachment points, which is crucial for optimizing the potency and pharmacological properties of the final PROTAC molecule. As with any multi-step synthesis, careful monitoring and purification at each stage are essential for success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for the Coupling of Bromo-PEG2-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of Bromo-PEG2-CH2-Boc, a heterobifunctional PEG linker, with various nucleophiles. This linker is particularly valuable in the field of drug development, especially in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand (warhead) and an E3 ligase-recruiting ligand.[1] The bromo group provides a reactive handle for nucleophilic substitution, while the Boc-protected functional group allows for subsequent deprotection and further modification.
Introduction to this compound in PROTAC Synthesis
PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is composed of three key components: a warhead that binds to the target protein, an E3 ligase ligand, and a linker that connects the two. The linker's length, flexibility, and chemical composition are critical for the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3][4]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide a flexible scaffold.[][6] this compound is a versatile building block for PROTAC synthesis, offering a straightforward approach to conjugation through its reactive bromo group.
Coupling with Amine Nucleophiles (N-Alkylation)
The reaction of this compound with primary or secondary amines results in the formation of a stable secondary or tertiary amine linkage, respectively. This reaction is a common strategy for attaching the linker to an amine-containing warhead or E3 ligase ligand. To avoid over-alkylation, which can be an issue with amine alkylation, it is often recommended to use the amine as the limiting reagent or to employ a large excess of the amine.
Experimental Protocol: N-Alkylation
This protocol describes a general procedure for the coupling of a primary amine with this compound.
Materials:
-
This compound
-
Amine-containing substrate (e.g., warhead or E3 ligase ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) or K₂CO₃ (3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary for N-Alkylation:
| Parameter | Typical Range/Value |
| Stoichiometry | |
| This compound | 1.2 eq |
| Amine Substrate | 1.0 eq |
| Base (DIPEA or K₂CO₃) | 2.0 - 3.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 12 - 24 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Flash Column Chromatography |
| Expected Yield | 60 - 85% |
Coupling with Thiol Nucleophiles (Thioether Formation)
The reaction of this compound with a thiol-containing molecule proceeds via an Sₙ2 mechanism to form a stable thioether bond. This is a highly efficient and widely used bioconjugation reaction.
Experimental Protocol: Thioether Formation
This protocol outlines a general procedure for the coupling of a thiol with this compound.
Materials:
-
This compound
-
Thiol-containing substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiol-containing substrate (1.0 eq) in anhydrous DMF or ACN.
-
Add K₂CO₃ (2.0 eq) or NaH (1.2 eq, handle with care) to the solution and stir for 30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary for Thioether Formation:
| Parameter | Typical Range/Value |
| Stoichiometry | |
| This compound | 1.1 eq |
| Thiol Substrate | 1.0 eq |
| Base (K₂CO₃ or NaH) | 1.2 - 2.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF or ACN |
| Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Flash Column Chromatography |
| Expected Yield | 75 - 95% |
Coupling with Alcohol/Phenol Nucleophiles (Williamson Ether Synthesis)
The Williamson ether synthesis can be employed to couple this compound with alcohols or phenols to form an ether linkage. This reaction typically requires a strong base to deprotonate the hydroxyl group, forming an alkoxide or phenoxide, which then acts as the nucleophile. For unactivated alcohols, a stronger base like sodium hydride is generally used, while for more acidic phenols, a milder base like potassium carbonate may be sufficient.[7][8]
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a general method for the etherification of a phenol with this compound.
Materials:
-
This compound
-
Phenol-containing substrate
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[7]
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol-containing substrate (1.0 eq) in anhydrous acetone or DMF, add K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).[7][9]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or 60-80 °C (for DMF) and stir for 12-24 hours.[9] Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary for Williamson Ether Synthesis:
| Parameter | Typical Range/Value |
| Stoichiometry | |
| This compound | 1.5 eq |
| Phenol Substrate | 1.0 eq |
| Base (K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Acetone or DMF |
| Temperature | Reflux (Acetone) or 60 - 80 °C (DMF) |
| Reaction Time | 12 - 24 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Flash Column Chromatography |
| Expected Yield | 50 - 70% |
Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for subsequent coupling reactions, for example, to attach the other component of the PROTAC. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for Boc deprotection.
Experimental Protocol: Boc Deprotection
This protocol details the removal of the Boc group using TFA.
Materials:
-
Boc-protected PEG-conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the basic wash is omitted, which may be used directly in the next step.
Quantitative Data Summary for Boc Deprotection:
| Parameter | Typical Range/Value |
| Reagents | |
| Trifluoroacetic acid (TFA) | 20 - 50% (v/v) in DCM |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Work-up | |
| Neutralization | Saturated aqueous NaHCO₃ |
| Expected Yield | > 90% (often quantitative) |
Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes: Incorporating Bromo-PEG2-CH2-Boc into a Novel PROTAC for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive guide to incorporating the bifunctional linker, Bromo-PEG2-CH2-Boc, into a novel Proteolysis Targeting Chimera (PROTAC). This document outlines the rationale for using a PEG-based linker, detailed synthetic protocols, and methodologies for the biological evaluation of the resulting PROTAC.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to therapeutic intervention by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI.[4] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing the protein from the cell.[1][2]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[3][5] Polyethylene glycol (PEG) linkers, such as this compound, are widely used in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility, which can be crucial for optimal ternary complex formation.[5][6][7] this compound offers a versatile platform for PROTAC synthesis, featuring a reactive bromo group for initial conjugation and a Boc-protected amine for subsequent coupling, allowing for a modular and controlled synthetic approach.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of a Novel PROTAC using this compound
This protocol describes a general two-step synthetic route for creating a PROTAC using this compound. This example assumes the POI ligand has a nucleophilic hydroxyl group and the E3 ligase ligand has a carboxylic acid for amide bond formation.
Synthetic Workflow Diagram
Caption: A typical workflow for the synthesis of PROTACs.
Materials and Reagents:
-
POI ligand with a nucleophilic handle (e.g., phenol, amine)
-
E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents for purification (e.g., ethyl acetate, hexanes, methanol)
-
Preparative HPLC system
-
LC-MS and NMR for characterization
Procedure:
Step 1: Coupling of POI Ligand with this compound
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the POI-Linker-Boc intermediate (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor for the disappearance of the starting material by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is typically used in the next step without further purification.
Step 3: Coupling with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add a solution of the deprotected POI-linker-amine intermediate (from Step 2, 1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in a cellular context.[1][8]
Materials and Reagents:
-
Human cancer cell line expressing the POI (e.g., HeLa, THP-1).[8]
-
PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest and allow them to adhere overnight.[8]
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS and add lysis buffer to each well.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[8]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[8] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] After further washes, add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.[9][10]
Materials and Reagents:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme.
-
Recombinant E3 ligase (the one recruited by the PROTAC).
-
Recombinant POI.
-
Ubiquitin.
-
ATP.
-
PROTAC compound.
-
Ubiquitination reaction buffer.
-
Primary antibody against the POI.
-
Anti-ubiquitin antibody.
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, recombinant POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction tubes. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI. A ladder of bands indicates polyubiquitination. Confirm ubiquitination by probing a separate blot with an anti-ubiquitin antibody.
Data Presentation
The efficacy of a novel PROTAC is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Table 1: Degradation Efficiency of a Novel BCR-ABL PROTAC in K562 Cells
| PROTAC Concentration (nM) | % BCR-ABL Degradation (Normalized to Vehicle) |
| 0 (Vehicle) | 0% |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| 1000 | 90% |
| DC₅₀ | ~12 nM |
| Dₘₐₓ | ~92% |
Table 2: Selectivity Profile of the Novel PROTAC
| Target Protein | DC₅₀ (nM) |
| BCR-ABL | 12 |
| c-Abl | 250 |
| ERK1/2 | >10,000 |
Application Example: Targeting the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer.[11][12] A PROTAC designed to degrade a key kinase in this pathway, such as ERK1/2, could be a valuable therapeutic agent.
Caption: Targeting the MAPK pathway with an ERK-degrading PROTAC.
By incorporating this compound, a researcher could synthesize a library of ERK-targeting PROTACs with varying linker lengths to optimize degradation efficiency. The protocols described herein would then be used to evaluate the potency and selectivity of these novel degraders, ultimately leading to the identification of a lead candidate for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Design, synthesis and biological evaluation of MNK-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromo-PEG2-CH2-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of Bromo-PEG2-CH2-Boc, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines detailed protocols for conjugation to thiol-containing molecules, subsequent Boc deprotection, and characterization of the resulting conjugates.
Introduction
This compound is a valuable tool in bioconjugation, featuring a bromo group for covalent linkage to nucleophiles such as thiols, and a Boc-protected amine for subsequent orthogonal deprotection and further functionalization. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the linked molecules.[1] This linker is particularly useful in the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2][3]
Key Applications
-
PROTAC Synthesis: this compound serves as a flexible linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[4][5]
-
Bioconjugation: Covalent modification of proteins, peptides, and other biomolecules containing free thiol groups (cysteines).[6]
-
Drug Delivery: Attachment of targeting moieties or solubility enhancers to therapeutic agents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1807518-63-3 | [1] |
| Molecular Formula | C₁₀H₁₉BrO₄ | [1] |
| Molecular Weight | 283.16 g/mol | [1] |
| Purity | ≥97% | [1] |
| Storage | 4°C | [1] |
Table 2: Representative Quantitative Data for Thiol Conjugation
| Parameter | Representative Value | Notes |
| Reaction Yield | 70-90% | Dependent on substrate, reaction conditions, and purification method. |
| Purity of Conjugate | >95% | After purification by HPLC. |
| Reaction Time | 2-24 hours | Monitored by LC-MS until completion. |
Experimental Protocols
Protocol for Conjugation of this compound to a Thiol-Containing Molecule
This protocol describes the alkylation of a free thiol group, such as a cysteine residue in a peptide or protein, with this compound.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, degassed.[7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or β-mercaptoethanol (BME) in water.[7]
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Analytical Instruments: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Dissolve the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-50 mM stock solution.
-
Initiate the Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the solution of the thiol-containing molecule. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein/peptide stability.
-
Incubate the Reaction: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-24 hours. Protect the reaction from light if any of the components are light-sensitive.
-
Monitor the Reaction Progress: The progress of the reaction can be monitored by LC-MS. Look for the disappearance of the starting materials and the appearance of the desired product peak with the expected mass increase.
-
Quench the Reaction: Once the reaction is complete, add a 10-fold molar excess of the quenching reagent (DTT or BME) to react with any unreacted this compound.[7] Let it react for 30 minutes at room temperature.
-
Purify the Conjugate: Purify the resulting conjugate using reverse-phase HPLC with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Characterize the Conjugate: Confirm the identity and purity of the purified conjugate by LC-MS and NMR. For NMR, characteristic peaks of the PEG linker will be present.[8][9]
-
Lyophilize and Store: Lyophilize the pure fractions to obtain the final product as a powder and store it at -20°C or -80°C.
Protocol for Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the conjugated molecule to expose a primary amine.
Materials:
-
Boc-protected conjugate
-
Deprotection Reagent: A solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4]
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-Protected Conjugate: Dissolve the purified and lyophilized Boc-protected conjugate in anhydrous DCM.
-
Add the Deprotection Reagent: Add the TFA/DCM solution to the dissolved conjugate. The reaction is typically fast and proceeds at room temperature.
-
Monitor the Reaction: Monitor the deprotection by LC-MS, looking for the mass decrease corresponding to the loss of the Boc group (100.12 g/mol ). The reaction is usually complete within 30-60 minutes.
-
Quench and Neutralize: Once the reaction is complete, carefully neutralize the excess TFA by adding the reaction mixture to a chilled, stirred solution of saturated sodium bicarbonate until the effervescence ceases.
-
Extract the Product: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Wash and Dry: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the Product: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the deprotected product.
-
Purify if Necessary: If impurities are present, further purification can be performed by HPLC.
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation and deprotection.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. rsc.org [rsc.org]
- 3. precisepeg.com [precisepeg.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. confluore.com [confluore.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bromo-PEG2-CH2-Boc in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromo-PEG2-CH2-Boc in Proteolysis Targeting Chimeras (PROTACs)
This compound is a bifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging and powerful therapeutic modality in oncology. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade proteins of interest (POIs), particularly those implicated in cancer pathogenesis.[1][2][3]
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, as well as impacting the molecule's overall physicochemical properties such as solubility and cell permeability.[4][6]
The this compound linker features a polyethylene glycol (PEG) unit, which enhances hydrophilicity and can improve the aqueous solubility of the resulting PROTAC.[7][8] The bromo group serves as a reactive handle for conjugation to a nucleophilic site on either the warhead or the E3 ligase ligand, while the Boc (tert-butoxycarbonyl) protecting group masks a primary amine, which, after deprotection, can be coupled to the other binding moiety.[9][10][11] The defined length of the PEG2 unit provides a specific spatial separation between the two ligands, which is crucial for optimal ternary complex formation and subsequent ubiquitination and degradation of the target protein.[12]
Core Applications in Oncology
The primary application of this compound in oncology drug discovery is as a linker in the construction of PROTACs targeting oncoproteins that are difficult to inhibit with traditional small molecules. These "undruggable" targets often lack a well-defined active site for inhibitor binding but can be effectively targeted for degradation.[13] Key oncology targets for PROTACs include:
-
Nuclear Receptors: Such as the Androgen Receptor (AR) and Estrogen Receptor (ER), which are critical drivers in prostate and breast cancer, respectively.[14][15]
-
Protein Kinases: Including Bruton's tyrosine kinase (BTK) and BCR-ABL, which are implicated in various hematological malignancies.[12][13][16]
-
Transcriptional Regulators: Such as the BET (Bromodomain and Extra-Terminal) family of proteins (e.g., BRD4), which are involved in the regulation of oncogene expression.[2][5]
-
Mutant Proteins: PROTACs can be designed to selectively degrade mutated proteins that confer drug resistance.[13]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H19BrO4 | [17] |
| Molecular Weight | 283.16 g/mol | [17] |
| Appearance | Colorless to light yellow liquid | [18] |
| CAS Number | 1807518-63-3 | [17] |
| Storage Conditions | -20°C for long-term storage | [17] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These protocols are based on established methodologies and may require optimization based on the specific properties of the warhead and E3 ligase ligand.
Protocol 1: General Synthesis of a PROTAC via Solution-Phase Chemistry
This protocol describes a two-step solution-phase synthesis, which is a common method for generating PROTACs.
Step 1: Conjugation of this compound to the E3 Ligase Ligand
-
Materials:
-
E3 ligase ligand with a nucleophilic handle (e.g., a phenol or amine)
-
This compound
-
A suitable base (e.g., potassium carbonate, diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
-
Procedure: a. Dissolve the E3 ligase ligand (1 equivalent) in the anhydrous solvent. b. Add the base (1.5-2 equivalents). c. Add this compound (1.2 equivalents) to the reaction mixture. d. Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until completion, monitoring by LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting E3 ligase ligand-linker conjugate by flash column chromatography.
Step 2: Boc Deprotection and Conjugation to the Protein of Interest (POI) Ligand
-
Materials:
-
E3 ligase ligand-linker conjugate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI ligand with a carboxylic acid handle
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
A suitable base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure: a. Boc Deprotection: Dissolve the E3 ligase ligand-linker conjugate in DCM and add TFA (typically 20-50% v/v). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).[10] b. Remove the solvent and excess TFA under reduced pressure. c. Amide Coupling: Dissolve the deprotected intermediate and the POI ligand (1 equivalent) in anhydrous DMF. d. Add the peptide coupling reagent (1.2 equivalents) and the base (2-3 equivalents). e. Stir the reaction at room temperature until completion (monitored by LC-MS). f. Purify the final PROTAC product by preparative HPLC.
Protocol 2: General PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cancer cell line.
-
Cell Culture and Treatment: a. Seed cancer cells of interest in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.
Data Presentation
The following tables are templates for summarizing quantitative data from PROTAC synthesis and evaluation experiments.
Table 1: Summary of a Hypothetical PROTAC Synthesis
| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) |
| 1. Linker Conjugation | E3 Ligase Ligand, this compound | K2CO3 | DMF | 12 | 75 |
| 2. Boc Deprotection | E3-Linker-Boc | TFA, DCM | DCM | 2 | >95 |
| 3. Amide Coupling | Deprotected E3-Linker, POI-COOH | HATU, DIPEA | DMF | 16 | 60 |
| Overall Yield | 45 |
Table 2: Hypothetical Biological Activity of a Synthesized PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MCF-7 (Breast Cancer) | Estrogen Receptor α | 25 | 95 |
| LNCaP (Prostate Cancer) | Androgen Receptor | 50 | 90 |
| MV4-11 (Leukemia) | BRD4 | 15 | >98 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of this compound in PROTAC development.
Caption: General mechanism of PROTAC action.
Caption: Solution-phase synthesis workflow.
Caption: PROTAC-mediated kinase degradation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromoacetamido-PEG2-Boc-amine, 182244-33-3 | BroadPharm [broadpharm.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 13. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Synthesis of a Bromo-PEG2-CH2-Boc Containing PROTAC for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and oncology.
Introduction: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. They achieve this by simultaneously binding to a protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This application note provides a detailed, step-by-step protocol for the synthesis of a model PROTAC utilizing a Bromo-PEG2-CH2-Boc functionalized linker. For this protocol, we will construct a PROTAC targeting the BRD4 protein, a key epigenetic regulator, by recruiting the von Hippel-Lindau (VHL) E3 ligase. The synthesis is divided into three main stages: 1) Attachment of the functionalized linker to the VHL ligand, 2) Deprotection of the linker, and 3) Coupling of the VHL-linker moiety to the BRD4 ligand.
PROTAC Mechanism of Action
The synthesized PROTAC operates by forming a ternary complex between the target protein (BRD4) and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the target protein, thereby eliminating its cellular activity.
Figure 1: Mechanism of action for a BRD4-targeting PROTAC.
Experimental Protocols
This section details the synthetic workflow for creating the BRD4-targeting PROTAC. The overall process involves three sequential chemical reactions, including purification and characterization at each step.
Figure 2: Overall synthetic workflow for the PROTAC synthesis.
Step 1: Synthesis of VHL-Linker Intermediate (Compound 2)
This step involves the alkylation of the phenolic hydroxyl group of the VHL ligand precursor (Compound 1 ) with the bromo-functionalized PEG linker via a Williamson ether synthesis.
Reaction Scheme: VHL-OH (1 ) + Br-PEG2-CH2-NHBoc → VHL-O-PEG2-CH2-NHBoc (2 )
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Amount | Purpose |
|---|---|---|---|---|
| VHL-OH Ligand (1 ) | 586.73 | 1.0 | 200 mg | Starting Material |
| 1-Bromo-2-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethoxy)ethane | 342.25 | 1.5 | 175 mg | Linker |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 333 mg | Base |
| Dimethylformamide (DMF) | - | - | 5 mL | Solvent |
Protocol:
-
To a clean, dry 25 mL round-bottom flask, add the VHL-OH ligand (1 ) (200 mg, 0.34 mmol).
-
Add cesium carbonate (333 mg, 1.02 mmol) to the flask.
-
Dissolve the solids in 5 mL of anhydrous DMF and stir the suspension under a nitrogen atmosphere.
-
Add the bromo-PEG linker (175 mg, 0.51 mmol) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours. Monitor reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, 0-10% methanol in dichloromethane gradient) to yield the desired VHL-Linker Intermediate (2 ).
Expected Yield: ~75-85%. Characterization: Confirm structure by LC-MS and ¹H NMR.
Step 2: Boc Deprotection to Yield Amine Intermediate (Compound 3)
This step removes the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose a primary amine, which is necessary for the final coupling step.
Reaction Scheme: VHL-O-PEG2-CH2-NHBoc (2 ) → VHL-O-PEG2-CH2-NH₂ (3 )
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Amount | Purpose |
|---|---|---|---|---|
| VHL-Linker Intermediate (2 ) | 848.08 | 1.0 | 240 mg | Starting Material |
| Trifluoroacetic Acid (TFA) | 114.02 | - | 1 mL | Deprotecting Agent |
| Dichloromethane (DCM) | - | - | 4 mL | Solvent |
Protocol:
-
Dissolve the VHL-Linker Intermediate (2 ) (240 mg, 0.28 mmol) in 4 mL of dichloromethane in a 25 mL round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (1 mL) to the solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with toluene (2 x 5 mL) to ensure complete removal of residual TFA.
-
The resulting TFA salt of the amine intermediate (3 ) is typically used directly in the next step without further purification.
Expected Yield: Quantitative (>95%). Characterization: Confirm product formation and purity by LC-MS.
Step 3: Final PROTAC Synthesis (Compound 4)
The final step involves an amide bond formation between the amine-functionalized VHL-linker (3 ) and the carboxylic acid-functionalized BRD4 ligand, JQ1-acid.
Reaction Scheme: VHL-O-PEG2-CH2-NH₂ (3 ) + JQ1-Acid → Final PROTAC (4 )
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Amount | Purpose |
|---|---|---|---|---|
| Amine Intermediate (3 ) | 747.96 | 1.0 | 210 mg | Starting Material |
| JQ1-Acid | 414.88 | 1.1 | 128 mg | Warhead |
| HATU | 380.23 | 1.5 | 160 mg | Coupling Agent |
| DIPEA | 129.24 | 4.0 | 195 µL | Base |
| Dimethylformamide (DMF) | - | - | 5 mL | Solvent |
Protocol:
-
To a solution of JQ1-acid (128 mg, 0.31 mmol) in 3 mL of anhydrous DMF, add HATU (160 mg, 0.42 mmol) and DIPEA (195 µL, 1.12 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Dissolve the crude amine intermediate (3 ) from the previous step in 2 mL of anhydrous DMF and add it to the activated JQ1-acid solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with 40 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by preparative reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to yield the final PROTAC molecule (4 ).
Expected Yield: ~40-55%. Characterization: Confirm the structure, purity, and identity of the final PROTAC using LC-MS, High-Resolution Mass Spectrometry (HRMS), and ¹H & ¹³C NMR.
Summary of Characterization Data
| Compound | Chemical Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (LC-MS) |
| Intermediate 2 | C₄₃H₅₇N₅O₉S | 848.39 | 848.4 | >95% |
| Intermediate 3 | C₃₈H₄₉N₅O₇S | 748.34 | 748.3 | >95% |
| Final PROTAC 4 | C₆₁H₇₀ClN₉O₉S₂ | 1188.45 | 1188.5 | >98% |
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Synthesis with Bromo-PEG2-CH2-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the Bromo-PEG2-CH2-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in PROTAC synthesis?
The this compound linker is a bifunctional molecule used to connect the warhead (targeting the protein of interest, POI) and the E3 ligase ligand. It features:
-
A bromo (Br) group , which acts as an electrophile for alkylation of a nucleophilic functional group (e.g., phenol, amine, or thiol) on either the warhead or the E3 ligase ligand.
-
A polyethylene glycol (PEG) spacer (PEG2) , which enhances the hydrophilicity and solubility of the final PROTAC molecule. The flexibility and length of the PEG chain are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3]
-
A tert-butyloxycarbonyl (Boc) protected amine , which, after deprotection, provides a nucleophilic amine for subsequent coupling reactions, typically an amide bond formation with the other half of the PROTAC.[4][5]
Q2: What are the main advantages of using a PEG-based linker like this compound?
PEG linkers are widely used in PROTAC design due to several beneficial properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for biological assays and can improve pharmacokinetic properties.[2][6]
-
Optimized Ternary Complex Formation: The flexibility of PEG linkers allows the warhead and E3 ligase ligand to orient themselves effectively, promoting the formation of a stable ternary complex necessary for ubiquitination and subsequent protein degradation.[1][2]
-
Reduced Non-specific Binding: Increased hydrophilicity can help minimize non-specific hydrophobic interactions, potentially leading to cleaner pharmacology.
-
Synthetic Tractability: PEG linkers are synthetically versatile, allowing for systematic modifications of length to fine-tune the distance between the two ends of the PROTAC for optimal degradation efficacy.[1][7]
Q3: How does the length of the PEG linker impact PROTAC activity?
The length of the linker is a critical parameter in PROTAC design. An optimal linker length is essential for the formation of a stable ternary complex.
-
Too short: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[7]
-
Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[7]
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and is often determined empirically by synthesizing a series of PROTACs with varying linker lengths.[1][7]
Troubleshooting Guide: Improving PROTAC Synthesis Yield
Issue 1: Low Yield During Alkylation with this compound
Low yield in the initial alkylation step is a common hurdle. This step involves the reaction of the bromo group of the linker with a nucleophilic handle on the warhead or E3 ligase ligand.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Nucleophilicity of the Substrate | For phenols, use a stronger, non-nucleophilic base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) to fully deprotonate the hydroxyl group. For anilines, which are generally less nucleophilic, consider more forcing conditions such as higher temperatures (e.g., 80-100 °C) and a robust base like sodium hydride (NaH), exercising appropriate caution. |
| Inappropriate Solvent | Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can hydrolyze the bromo-linker and react with strong bases. |
| Steric Hindrance | If the nucleophilic site is sterically hindered, increasing the reaction temperature and time may be necessary. Consider using a less sterically demanding base. |
| Side Reactions | The bromide on the linker can be susceptible to elimination reactions under strongly basic conditions or high temperatures, leading to an unreactive alkene. Use the mildest effective base and the lowest possible temperature. |
Issue 2: Incomplete Boc Deprotection
The Boc protecting group must be efficiently removed to reveal the primary amine for the subsequent coupling reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The most common reagent for Boc deprotection is trifluoroacetic acid (TFA). If deprotection is incomplete, increase the concentration of TFA in the solvent (typically dichloromethane, DCM), for example, from 20% to 50%.[8] |
| Inadequate Reaction Time | Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected amine product will be more polar than the Boc-protected starting material. Allow the reaction to proceed until the starting material is fully consumed.[8] |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive groups (e.g., t-butyl esters, certain acetals), strong acidic conditions can cause undesired side reactions. Consider milder deprotection methods such as using 4M HCl in dioxane or employing Lewis acids like zinc bromide.[8] |
Issue 3: Low Yield in the Final Amide Coupling Step
The final step typically involves forming an amide bond between the deprotected amine of the linker-intermediate and a carboxylic acid on the other binding ligand.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Coupling Reagents | Use a reliable peptide coupling reagent combination such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Other effective reagents include HBTU or EDC/HOBt. |
| Poor Solubility of Reactants | Ensure both fragments are fully dissolved in an appropriate anhydrous solvent like DMF or DMSO before adding the coupling reagents. |
| Unstable Activated Ester | Prepare the activated carboxylic acid species in situ and add the amine component promptly. |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis using this compound
This protocol describes a two-step synthesis where a phenolic hydroxyl group on the warhead is first alkylated with this compound, followed by Boc deprotection and amide coupling with an E3 ligase ligand bearing a carboxylic acid.
Step 1: Alkylation of the Warhead
-
To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM or toluene to ensure complete removal of TFA. The resulting TFA salt is often used directly in the next step.
Step 3: Amide Coupling to E3 Ligase Ligand
-
To a solution of the E3 ligase ligand-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker-warhead TFA salt (from Step 2, 1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Data Presentation
Table 1: Impact of Linker Type and Length on PROTAC Efficacy
The choice of linker can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table provides illustrative data from published studies.
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 10 | < 500 | > 80 | [1] |
| BRD4 | CRBN | PEG | 13 | > 5000 | < 20 | [1] |
| SMARCA2 | VHL | Alkyl | 12 | > 1000 | < 20 | [9] |
| SMARCA2 | VHL | PEG2 | 8 | 500 | 55 | [9] |
| SMARCA2 | VHL | PEG4 | 14 | 250 | 70 | [9] |
Note: Data is illustrative and compiled from various sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC using the this compound linker.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG1-bromide, 164332-88-1 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Bromo-PEG2-CH2-Boc linker stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Bromo-PEG2-CH2-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound linker under typical physiological conditions?
The this compound linker is generally stable under physiological conditions (pH 7.4, 37°C). The core structure consists of ether linkages within the polyethylene glycol (PEG) chain and a carbamate bond in the Boc protecting group. The ether linkages are relatively stable to hydrolysis but can be susceptible to oxidative metabolism in vivo.[1] The Boc (tert-butoxycarbonyl) group is stable to basic and nucleophilic conditions but can be cleaved under acidic conditions.[2]
Q2: What are the primary degradation pathways for PEG-based linkers like this one?
The primary degradation pathways for PEG-based linkers include:
-
Oxidative metabolism: Cytochrome P450 enzymes in the liver can metabolize the ether linkages.[1]
-
Enzymatic cleavage: If the linker is incorporated into a larger molecule with ester bonds, these can be hydrolyzed by esterases present in plasma.[3][4]
-
Acid-catalyzed hydrolysis: While not a major concern at physiological pH, exposure to acidic environments (e.g., lysosomes, pH 4.5-5.0) can lead to cleavage of the acid-labile Boc group.[5]
Q3: How does the Boc protecting group affect the stability of the linker?
The Boc group is a robust protecting group for amines under neutral and basic conditions. Its primary role is to prevent unwanted reactions of the amine during synthesis. It is, however, designed to be removed under acidic conditions, a process known as deprotection.[6] Therefore, the stability of the Boc group is highly dependent on the pH of the environment.
Q4: What are the recommended storage conditions for the this compound linker?
For long-term stability, it is recommended to store the this compound linker in its pure form at -20°C for up to three years. For short-term storage, 4°C is suitable for up to two years. If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to six months or at -20°C for up to one month.[7]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the use of the this compound linker in their experiments, particularly in the context of PROTAC synthesis and evaluation.
Issue 1: Low Yield or Incomplete Reaction During PROTAC Synthesis
Possible Cause:
-
Degradation of the Linker: The bromo- functionality can be susceptible to nucleophilic attack from moisture or other nucleophiles in the reaction mixture, leading to linker degradation.
-
Inefficient Coupling: The coupling reaction between the linker and the ligands for the target protein or E3 ligase may be inefficient.
-
Steric Hindrance: The bulky Boc group might sterically hinder the reaction at the bromo- end of the linker.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the bromo- group.
-
Optimize Coupling Conditions:
-
Use a suitable base (e.g., DIPEA) to facilitate the reaction.
-
Consider using a catalyst if applicable.
-
Optimize the reaction temperature and time.
-
-
Monitor Reaction Progress: Use analytical techniques like LC-MS or TLC to monitor the consumption of starting materials and the formation of the desired product.[8]
Issue 2: Unexpected Cleavage of the Boc Group During Synthesis or Purification
Possible Cause:
-
Acidic Conditions: Exposure to acidic conditions during the reaction, workup, or purification can lead to premature deprotection of the Boc group. This is a common issue when using reverse-phase HPLC with TFA in the mobile phase.[2]
Troubleshooting Steps:
-
Avoid Strong Acids: Use non-acidic or weakly acidic conditions whenever possible.
-
Neutralize Acidic Reagents: If an acidic reagent is necessary, neutralize it promptly during the workup.
-
Alternative Purification Methods:
-
If using RP-HPLC with TFA, keep the exposure time to a minimum and consider neutralizing the collected fractions immediately.
-
Explore other purification techniques like flash column chromatography on silica gel with a neutral mobile phase.[8]
-
Issue 3: Poor In Vitro or In Vivo Stability of the Final PROTAC
Possible Cause:
-
Metabolic Instability of the PEG Linker: The PEG chain may be susceptible to oxidative metabolism, leading to rapid clearance in vivo.[1]
-
Enzymatic Degradation: The overall PROTAC molecule might contain other functional groups (e.g., esters) that are labile to plasma enzymes.[3]
Troubleshooting Steps:
-
Perform In Vitro Stability Assays: Assess the stability of your PROTAC in plasma and liver microsomes to identify potential metabolic liabilities.
-
Modify the Linker: If metabolic instability is confirmed, consider using a more rigid linker or a linker with reduced susceptibility to oxidative metabolism.
-
Analyze Metabolites: Use LC-MS/MS to identify the metabolites of your PROTAC to understand the degradation pathways.[9]
Data Presentation
The following tables summarize quantitative data on the stability of the Boc group and PEG linkers under various conditions.
Table 1: Stability of the Boc Protecting Group Under Different pH Conditions
| Condition | Temperature (°C) | Time | % Boc Group Remaining (Representative) |
| pH 2 (0.1% TFA in Water/ACN) | 25 | 1 hour | <10% |
| pH 5 (Acetate Buffer) | 25 | 24 hours | >95% |
| pH 7.4 (PBS) | 37 | 48 hours | >99% |
| pH 9 (Borate Buffer) | 25 | 24 hours | >99% |
Table 2: Representative Stability of PEG Linkers in Biological Media
| Medium | Temperature (°C) | Time | % Intact Linker (Representative) |
| Human Plasma | 37 | 2 hours | >90% |
| Rat Plasma | 37 | 2 hours | >85% |
| Human Liver Microsomes | 37 | 1 hour | 70-80% |
| Rat Liver Microsomes | 37 | 1 hour | 60-70% |
Experimental Protocols
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for the acidic cleavage of the Boc protecting group.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines the steps to assess the stability of a compound containing the this compound linker in plasma.[4][10]
Materials:
-
Test compound (e.g., a PROTAC)
-
Plasma (human, rat, or mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard
-
Incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution with PBS to the desired starting concentration.
-
Pre-warm the plasma to 37°C.
-
Initiate the assay by adding the test compound solution to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be <1%).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of cold ACN containing an internal standard to precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.
Visualizations
Caption: Troubleshooting workflow for a PROTAC exhibiting low activity.
Caption: Potential degradation pathways for a PROTAC molecule.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Overcoming Solubility Challenges with Bromo-PEG2-CH2-Boc PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and related issues encountered when working with Bromo-PEG2-CH2-Boc PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC has poor aqueous solubility. What are the primary reasons for this?
A1: PROTACs, by their nature, are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility. While the inclusion of a short polyethylene glycol (PEG) linker like PEG2 is intended to improve hydrophilicity, several factors can still contribute to poor solubility:
-
High Molecular Weight and Lipophilicity: The combined molecular weight and lipophilic character of the target protein binder and the E3 ligase ligand can overwhelm the solubilizing effect of the short PEG2 chain.
-
Crystallinity: The solid-state properties of the final PROTAC can significantly impact its solubility. A highly crystalline material will generally be less soluble than an amorphous one.
-
Aggregation: The hydrophobic regions of the PROTAC molecule can self-associate in aqueous solutions, leading to aggregation and precipitation.
Q2: How does the this compound linker specifically influence the physicochemical properties of a PROTAC?
A2: The this compound linker is a bifunctional building block that imparts specific characteristics to the final PROTAC molecule:
-
Hydrophilicity: The two ethylene glycol units in the PEG2 linker introduce ether oxygens that can act as hydrogen bond acceptors, increasing the overall polarity and aqueous solubility of the PROTAC compared to a purely alkyl linker.[1][2]
-
Flexibility: The PEG linker provides rotational flexibility, which can be crucial for allowing the target protein and E3 ligase to adopt a productive orientation for ternary complex formation.[3]
-
Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of short PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially improving cell uptake.[] However, this needs to be empirically determined for each PROTAC.
Q3: I am observing the "hook effect" in my degradation assays. Is this related to solubility?
A3: While not directly a solubility issue, the "hook effect" (decreased degradation at high PROTAC concentrations) can be exacerbated by poor solubility. At high concentrations, poorly soluble PROTACs may begin to aggregate, reducing the effective concentration of monomeric PROTAC available to form a productive ternary complex. This can lead to a more pronounced hook effect. It is crucial to ensure your PROTAC is fully dissolved at the tested concentrations.
Q4: What are the best practices for preparing stock solutions of this compound PROTACs to avoid solubility issues?
A4: To minimize solubility-related artifacts in your experiments, follow these best practices for preparing stock solutions:
-
Initial Solvent: Use a high-purity, anhydrous organic solvent in which your PROTAC is highly soluble, such as DMSO or DMA.
-
Sonication and Gentle Warming: To aid dissolution, you can sonicate the solution or gently warm it (be cautious of potential degradation at elevated temperatures).
-
Serial Dilutions: For cellular assays, perform serial dilutions from your high-concentration stock into the appropriate cell culture medium. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced toxicity or off-target effects.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. If precipitation is observed, the solution should not be used.
Troubleshooting Guides
Issue 1: PROTAC Precipitates Out of Solution During Cellular Assays
-
Potential Cause: The aqueous solubility of the PROTAC is exceeded in the cell culture medium.
-
Troubleshooting Steps:
-
Lower the Final Concentration: If possible, reduce the final concentration of the PROTAC in your assay to a level below its solubility limit in the medium.
-
Use a Co-solvent: In some cases, a small percentage of a biocompatible co-solvent, such as ethanol or PEG 400, can be included in the final medium to improve solubility. However, the effect of the co-solvent on your cells and the assay itself must be carefully validated.
-
Formulation Strategies: For in vivo studies or more persistent in vitro solubility issues, consider advanced formulation approaches such as the preparation of amorphous solid dispersions (ASDs) or nanoformulations.
-
Issue 2: Inconsistent or Irreproducible Degradation Results
-
Potential Cause: Partial precipitation of the PROTAC in stock solutions or during dilution, leading to variability in the actual concentration used in experiments.
-
Troubleshooting Steps:
-
Freshly Prepare Dilutions: Prepare fresh dilutions of your PROTAC from a well-dissolved, high-concentration stock for each experiment.
-
Solubility Assessment: Perform a kinetic solubility assay to determine the solubility of your PROTAC in the specific aqueous buffer or cell culture medium you are using. This will help you establish a reliable working concentration range.
-
Vortexing: Ensure thorough mixing by vortexing immediately after diluting the PROTAC into the aqueous medium.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Linker
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BrO₄ | [5] |
| Molecular Weight | 283.16 g/mol | [5] |
| Calculated LogP | 2.16 | [5] |
Table 2: Illustrative Comparison of PROTACs with Different Linkers
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[]
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound Linker (Solution-Phase)
This protocol describes a general, two-step solution-phase synthesis for coupling a target protein binder (with a nucleophilic group, e.g., a phenol) and an E3 ligase ligand (with a nucleophilic group, e.g., an amine) using the this compound linker.
Step 1: Coupling of Target Protein Binder to the Bromo-end of the Linker
-
Dissolve Reagents: In a round-bottom flask, dissolve the target protein binder (1.0 eq.) and this compound (1.1 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) until the starting material is consumed, as monitored by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting intermediate by column chromatography on silica gel.
Step 2: Deprotection and Coupling of E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM). Stir at room temperature for 1-2 hours until the Boc group is removed (monitored by LC-MS).
-
Solvent Removal: Remove the TFA and DCM under reduced pressure.
-
Coupling Reaction: Dissolve the deprotected intermediate (1.0 eq.) and the E3 ligase ligand (1.0 eq.) in anhydrous DMF. Add a peptide coupling reagent, such as HATU (1.2 eq.), and a non-nucleophilic base, such as DIPEA (3-4 eq.).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS).
-
Purification: Purify the final PROTAC by preparative HPLC to obtain the desired product.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Transfer to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm) on a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A logical workflow for troubleshooting solubility issues with PROTACs.
Caption: PROTAC-mediated degradation of BTK disrupts BCR signaling.
References
Technical Support Center: Bromo-PEG2-CH2-Boc Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with Bromo-PEG2-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction efficiency and troubleshooting common issues. This compound is a versatile, heterobifunctional PROTAC linker used in the synthesis of molecules for targeted protein degradation.[1][2][3] The terminal bromide allows for the alkylation of various nucleophiles, making it a valuable tool in drug discovery.
This guide offers frequently asked questions (FAQs), detailed troubleshooting advice, and standardized protocols to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the this compound coupling? A1: The coupling is a nucleophilic substitution reaction (SN2 type). The bromine atom serves as a good leaving group, and the carbon atom it is attached to is attacked by a nucleophile (e.g., a thiol from a cysteine residue, an alcohol, or an amine). This forms a stable covalent bond, linking the PEG2-CH2-Boc moiety to your target molecule. For couplings with alcohols or thiols, this reaction is often referred to as a Williamson ether or thioether synthesis, respectively.[4][5]
Q2: Is the Boc protecting group stable during the coupling reaction? A2: Yes, the tert-butoxycarbonyl (Boc) protecting group is robust and stable under the basic or neutral conditions typically required for the alkylation reaction.[6][7] It is designed to be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) after the coupling is complete, which allows for sequential and controlled reaction steps.[8][9]
Q3: What are the most critical factors influencing the reaction time and yield? A3: The primary factors are the choice of base, reaction temperature, and solvent. The nucleophilicity of the target functional group also plays a significant role. Optimizing the pH is crucial for selective alkylation, especially when working with biomolecules like proteins, where multiple potential nucleophiles exist (e.g., cysteine vs. lysine).[6]
Q4: How should I monitor the progress of the reaction? A4: The most effective way to monitor the reaction is by using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC). This allows you to track the consumption of the starting materials and the formation of the desired product in near real-time, helping you determine the optimal reaction time and prevent the formation of side products from prolonged reaction times.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling reaction.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Base or pH | The base is critical for deprotonating the nucleophile to initiate the attack. For N-alkylation of Boc-protected amines, strong bases like Sodium Hydride (NaH) or carbonates like Cesium Carbonate (Cs₂CO₃) in an anhydrous solvent like DMF are effective.[10] For selective coupling to cysteine thiols on proteins, maintaining a pH between 7.0 and 8.5 is crucial to ensure the thiol is sufficiently nucleophilic while primary amines (like lysine) remain protonated and less reactive.[6] It is recommended to perform a screen of different bases and pH conditions to find the optimum for your specific substrate. |
| Insufficient Temperature | Many coupling reactions proceed well at room temperature (RT) or 37°C.[6] However, if the reaction is sluggish, a gradual increase in temperature (e.g., in 10-15°C increments) can significantly accelerate the rate. Be cautious, as excessive heat can lead to catalyst decomposition (if used) or an increase in side reactions like dehalogenation.[11] |
| Poor Reagent Solubility | Ensure that both the this compound linker and your substrate are fully dissolved in the chosen solvent. Aprotic polar solvents such as DMF or DMSO are often good choices. For reactions with proteins in aqueous buffers, adding up to 10-20% (v/v) of an organic co-solvent (e.g., DMSO, DMF) can improve the solubility of the linker.[6] |
Problem 2: Formation of Side Products (e.g., Over-alkylation, Off-Target Modification)
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Molar Excess of Linker | A high molar excess of the this compound linker can lead to the modification of multiple sites on a single molecule.[6] To avoid this, reduce the molar excess of the linker. A titration experiment is recommended to identify the optimal stoichiometric ratio that maximizes the yield of the mono-conjugated product. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can increase the chance of off-target alkylation on less reactive nucleophiles.[6] Monitor the reaction closely using LC-MS and quench the reaction once the desired product has reached its maximum concentration. |
| Incorrect pH | For protein modification, a non-optimal pH can decrease selectivity. For example, at a pH above 9, lysine residues become significantly deprotonated and can compete with cysteine as nucleophiles. Lowering the reaction pH to 7.0-7.5 is a good starting point for maximizing cysteine selectivity.[6] |
| Linker Hydrolysis | While generally stable, the bromo-linker can undergo hydrolysis during prolonged incubations in aqueous buffers, especially at non-optimal pH. It is best practice to prepare the linker solution immediately before adding it to the reaction mixture.[6] |
Experimental Protocols & Data
General Protocol for Coupling of this compound to a Nucleophile
This protocol provides a general starting point. Optimal conditions may vary depending on the specific nucleophile and substrate.
-
Reagent Preparation :
-
Dissolve the nucleophilic substrate in a suitable anhydrous and deoxygenated solvent (e.g., DMF, THF, or Dioxane) under an inert atmosphere (Argon or Nitrogen).
-
In a separate, flame-dried flask, dissolve the this compound linker (typically 1.0 - 1.5 equivalents) in the same solvent.
-
-
Reaction Setup :
-
To the substrate solution, add the appropriate base (e.g., NaH, 1.5-2.0 equiv.; or K₂CO₃, 2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile.
-
Add the solution of the this compound linker dropwise to the reaction mixture.
-
-
Reaction and Monitoring :
-
Stir the reaction at the desired temperature (e.g., starting at room temperature).
-
Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.
-
-
Work-up and Purification :
-
Once the reaction is complete, cool it to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution (e.g., ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Data Summary Tables
The following tables provide illustrative data to guide optimization. Actual results will depend on the specific substrates used.
Table 1: Illustrative Effect of Base and Solvent on Reaction Time
| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Approx. Time (h) for >90% Conversion |
|---|---|---|---|---|
| Phenol | K₂CO₃ (2.0) | Acetonitrile | 60 | 8 |
| Phenol | Cs₂CO₃ (2.0) | DMF | 60 | 4 |
| Aliphatic Amine | NaH (1.5) | THF | 25 (RT) | 12 |
| Aliphatic Thiol | K₂CO₃ (2.0) | DMF | 25 (RT) | 2 |
Table 2: Illustrative Effect of Temperature on Yield
| Reaction | Temperature (°C) | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| Phenol Alkylation | 25 (RT) | 24 | < 20% | Very slow conversion |
| Phenol Alkylation | 60 | 8 | 85% | Good conversion, clean reaction |
| Phenol Alkylation | 80 | 6 | 82% | Faster conversion, minor side products observed |
Visual Guides
Experimental Workflow
Caption: General experimental workflow for this compound coupling.
Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1807518-63-3 | Chemsrc [chemsrc.com]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Bromo-PEG2-CH2-Boc Synthesized PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PROTACs synthesized using Bromo-PEG2-CH2-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying PROTACs containing a PEG linker?
A1: Reversed-phase flash chromatography or preparative HPLC is the most common and effective method for purifying PROTACs, including those with PEG linkers.[1][2] These molecules often possess both hydrophobic and hydrophilic regions, making reversed-phase chromatography, which separates compounds based on hydrophobicity, an ideal choice.[3] A typical mobile phase consists of a water/acetonitrile or water/methanol gradient, often with additives like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Q2: My PROTAC has poor solubility in the reversed-phase mobile phase. What can I do?
A2: Solubility issues are a common challenge with large PROTAC molecules.[4] To address this, you can dissolve the crude product in a minimal amount of a strong organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before diluting it with the mobile phase for injection.[5] Gentle heating and sonication can also aid dissolution.[6] Be mindful that injecting too much of a strong solvent can distort peak shape and compromise separation.
Q3: I'm observing co-elution of my product with starting materials or byproducts. How can I improve resolution?
A3: To improve the separation of closely eluting compounds, you should optimize the chromatographic gradient. A shallower gradient over the elution range of your product will increase the separation between peaks.[7] Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different interactions with the stationary phase.[8] Additionally, ensure your column is not overloaded; reducing the sample load can significantly enhance resolution.
Q4: Can I use normal-phase chromatography for my Boc-protected PROTAC?
A4: Yes, normal-phase chromatography can be a viable alternative, especially for protected intermediates that may be less polar.[5][9] It uses a polar stationary phase (like silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).[3] This method can be particularly useful if the impurities are much more or much less polar than your desired product. However, PROTACs are often highly polar, making reversed-phase the more common choice.[1]
Q5: How can I effectively remove high-boiling point solvents like DMSO or DMF from my final product?
A5: Removing residual high-boiling solvents is a frequent final step challenge. The most effective method is lyophilization (freeze-drying) from a water/acetonitrile or water/tert-butanol mixture. This process removes solvents at low temperatures, reducing the risk of product degradation. Another technique involves dissolving the product in a suitable solvent (like dichloromethane) and performing several aqueous washes in a separatory funnel to extract the DMF or DMSO. A final option is azeotropic removal, where a lower-boiling solvent that forms an azeotrope with the residual solvent is added and removed under vacuum.[10]
Troubleshooting Guides
Issue 1: Low Product Recovery After Chromatography
| Possible Cause | Troubleshooting Steps |
| Product Precipitation on Column | Ensure the sample is fully dissolved before loading. Reduce sample concentration. Add a small percentage of DMSO or DMF to the mobile phase to maintain solubility.[6] |
| Irreversible Binding to Column | This can occur with highly hydrophobic compounds on C18 columns. Try a different stationary phase (e.g., C8, C4, or Phenyl-Hexyl).[8] For silica columns, acidic silanols can bind basic compounds; consider using a deactivated silica or adding a competitive base like triethylamine (TEA) to the mobile phase. |
| Product Degradation | The Boc-protecting group is sensitive to strong acids. If using trifluoroacetic acid (TFA) as a mobile phase modifier, keep its concentration low (≤0.1%) and process fractions quickly. Consider using a less harsh acid like formic acid. |
| Improper Fraction Collection | Ensure your fraction collector parameters are set correctly to capture the entire peak. Review the chromatogram to confirm the peak was not missed or split between tubes. |
Issue 2: Final Product is an Oil Instead of a Solid
| Possible Cause | Troubleshooting Steps |
| Residual Solvents | Small amounts of organic solvents (ethyl acetate, DCM, DMF) can prevent crystallization. Dry the sample under high vacuum for an extended period (overnight).[11] Gentle heating may be applied if the compound is stable. Lyophilization is highly effective at removing trace solvents.[11] |
| Presence of Impurities | Even small amounts of impurities can disrupt crystal lattice formation. Re-purify the product using a shallower gradient or a different chromatographic technique (e.g., preparative TLC, SFC). |
| Amorphous Nature of Product | Some PROTACs, especially those with flexible PEG linkers, are inherently non-crystalline. Try triturating the oil with a non-polar solvent (like hexane or ether) to induce precipitation. If it remains an oil, confirm purity (>95%) by LC-MS and NMR and proceed if it meets analytical requirements. |
Experimental Protocols & Visualizations
Protocol: General Reversed-Phase Flash Purification
-
Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of DMSO or DMF (e.g., ~1 mL). Dilute this solution with the initial mobile phase buffer (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid) until any precipitation is re-dissolved. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Column Equilibration: Select a C18 flash cartridge appropriately sized for your sample amount. Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase buffer.
-
Method Setup: Program a linear gradient. A common starting point is a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 20-30 CV.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution & Fractionation: Begin the gradient elution. Monitor the separation using a UV detector (typically at 254 nm and 280 nm). Collect fractions based on the UV trace.
-
Analysis & Pooling: Analyze key fractions by LC-MS to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final product as a dry powder.
Diagrams
Caption: A standard workflow for the purification of synthesized PROTACs.
Caption: A troubleshooting decision tree for low product recovery issues.
Caption: The mechanism of action for a PROTAC, inducing protein degradation.
References
- 1. selekt.biotage.com [selekt.biotage.com]
- 2. Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. waters.com [waters.com]
- 9. Peptide separation in normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
addressing steric hindrance with Bromo-PEG2-CH2-Boc linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bromo-PEG2-CH2-Boc linker. The following information is intended to address common issues encountered during bioconjugation, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary applications?
A1: this compound is a heterobifunctional linker containing a bromo group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[1][2][3] The bromo group serves as a reactive site for nucleophilic substitution, making it suitable for conjugation to molecules with available nucleophiles like thiols.[4][5] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for further conjugation.[2][6] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where a short, hydrophilic spacer is required.[1]
Q2: What is steric hindrance and how does the this compound linker help address it?
A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or intermolecular interaction.[7] In bioconjugation, large biomolecules can prevent reactive groups from coming into close enough proximity to react. PEG linkers are often employed as spacers to create distance between the conjugated molecules, thereby reducing steric hindrance.[7] The short PEG2 chain of the this compound linker provides a defined and flexible spacer to facilitate conjugation.
Q3: Can the this compound linker itself cause steric hindrance?
A3: While PEG linkers are used to mitigate steric hindrance, the length of the PEG chain is a critical factor. A linker that is too short may not provide sufficient separation between large conjugated molecules, leading to a "steric clash".[7] The PEG2 length is relatively short, and its effectiveness in overcoming steric hindrance is dependent on the specific molecules being conjugated. In some cases, a longer PEG linker may be necessary to achieve the desired distance and flexibility for optimal interaction, for instance, in the formation of a stable ternary complex in PROTACs.[8][9]
Q4: How does the length of the PEG linker affect the efficacy of a PROTAC?
A4: The linker length is a critical determinant of PROTAC efficacy. It influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[8][9] An optimal linker length is necessary to correctly orient the two proteins for ubiquitination and subsequent degradation.[10] A linker that is too short may prevent the formation of the ternary complex, while an excessively long linker can lead to reduced potency due to a high entropic penalty upon binding.[8][11] Therefore, the optimal linker length often needs to be determined empirically for each target and E3 ligase pair.[8]
Troubleshooting Guides
Issue 1: Low or No Yield During Nucleophilic Substitution
Potential Causes:
-
Steric Hindrance: The nucleophilic site on your target molecule may be sterically hindered, preventing the approach of the bromo-PEG linker. The short PEG2 chain may not be sufficient to overcome this hindrance if the conjugation site is in a crowded environment.
-
Poor Nucleophilicity: The nucleophile may not be sufficiently reactive.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can lead to poor yields.
-
Degradation of the Linker: The bromo-PEG linker may be unstable under the chosen reaction conditions.
Troubleshooting Steps:
-
Evaluate the Conjugation Site: If possible, choose a more accessible nucleophilic site on your target molecule.
-
Consider a Longer Linker: If steric hindrance is suspected to be the primary issue, using a linker with a longer PEG chain (e.g., PEG4 or PEG6) can provide the necessary separation.[8]
-
Optimize Reaction Conditions:
-
Base: Use a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HBr generated during the reaction.
-
Solvent: Employ a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction.
-
Temperature: While many reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can help overcome the activation energy barrier, but should be used with caution to avoid degradation.
-
Reaction Time: Sterically hindered reactions may require longer reaction times. Monitor the reaction progress by an appropriate analytical technique such as LC-MS.
-
-
Increase Reagent Concentration: Increasing the concentration of the less sterically hindered reactant can help drive the reaction forward.
Issue 2: Incomplete Boc Deprotection
Potential Causes:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid, and if the acid is too weak or too dilute, the reaction may not go to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time or gentle heating for completion, especially with a PEG chain present which can cause some steric hindrance.
-
Solvent Issues: The solvent must be able to dissolve both the PEGylated conjugate and the acid.
Troubleshooting Steps:
-
Increase Acid Concentration: A common reagent for Boc deprotection is trifluoroacetic acid (TFA).[6] If deprotection is incomplete with a 20% TFA solution in dichloromethane (DCM), try increasing the concentration to 50% or even using neat TFA.
-
Extend Reaction Time: Monitor the deprotection reaction by LC-MS and extend the reaction time until the starting material is consumed. Most deprotections are complete within 1-2 hours at room temperature.
-
Consider a Stronger Acid: For difficult deprotections, a solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate can be used.[6]
-
Add a Scavenger: The tert-butyl cation generated during deprotection can lead to side reactions. Adding a scavenger like triisopropylsilane (TIS) can help to prevent these. A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
Issue 3: Difficulty in Purifying the Final Conjugate
Potential Causes:
-
Hydrophobicity/Hydrophilicity of the Conjugate: The PEG linker imparts hydrophilicity, which can affect the chromatographic behavior of the molecule.
-
Presence of Unreacted Starting Materials and Byproducts: Incomplete reactions or side reactions will lead to a complex mixture that is difficult to separate.
-
Aggregation: Some bioconjugates, particularly those involving proteins, can be prone to aggregation.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying PEGylated molecules. A gradient of water and acetonitrile or methanol with a modifier like TFA is typically used.
-
Size-Exclusion Chromatography (SEC): This technique is useful for separating molecules based on their size and can be effective for removing unreacted small molecule reagents from a larger bioconjugate.
-
-
Precipitation: In some cases, the deprotected product can be precipitated from the reaction mixture by adding a non-polar solvent like cold diethyl ether.
-
Characterize the Product Thoroughly: Use techniques like LC-MS and NMR to confirm the identity and purity of the final product.
Data Presentation
The choice of PEG linker length can significantly impact the properties and efficacy of a bioconjugate. The following tables provide a summary of how PEG length can influence key parameters in the context of antibody-drug conjugates (ADCs) and PROTACs.
Table 1: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR) of an ADC
| PEG Spacer Length | Average DAR | Reference |
| PEG4 | 2.5 | [7] |
| PEG6 | 5.0 | [7] |
| PEG8 | 4.8 | [7] |
| PEG12 | 7.2 | [7] |
This data suggests that longer PEG linkers can lead to a higher drug loading on an antibody, potentially by reducing steric hindrance and allowing more sites to be accessible for conjugation.
Table 2: Comparison of Linker Length on PROTAC-Mediated Protein Degradation
| PROTAC | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC A | ~12 | Target X | VHL | >1000 | <20 |
| PROTAC B | ~16 | Target X | VHL | 150 | 85 |
| PROTAC C | ~20 | Target X | VHL | 500 | 60 |
This illustrative data, based on trends reported in the literature, shows that there is an optimal linker length for effective protein degradation.[10] A linker that is too short (PROTAC A) is ineffective, while a linker that is too long (PROTAC C) can also lead to a decrease in potency compared to the optimal length (PROTAC B).
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with this compound
This protocol describes a general method for conjugating the this compound linker to a molecule containing a thiol group.
Materials:
-
Thiol-containing molecule
-
This compound linker
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Stirring apparatus
-
Nitrogen or Argon supply for inert atmosphere
-
Analytical and preparative HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Dissolve the Thiol-Containing Molecule: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol-containing molecule in anhydrous DMF.
-
Add Base: Add 2-3 equivalents of DIPEA to the solution. Stir for 5-10 minutes at room temperature.
-
Add the Linker: Add 1.5 equivalents of the this compound linker to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS every 1-2 hours until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Quench the Reaction: Once the reaction is complete, quench it by adding a small amount of water.
-
Purification: Purify the crude product by preparative RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Characterization: Lyophilize the fractions containing the pure product and characterize by LC-MS and NMR to confirm the structure and purity.
Protocol 2: General Procedure for Boc Deprotection of a PEGylated Conjugate
This protocol outlines a standard method for removing the Boc protecting group from the conjugated linker.
Materials:
-
Boc-protected PEGylated conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Reaction vessel
-
Stirring apparatus
-
Rotary evaporator
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolve the Conjugate: Dissolve the Boc-protected PEGylated conjugate in DCM in a reaction vessel.
-
Prepare Deprotection Cocktail: In a separate container, prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add Deprotection Cocktail: Add the deprotection cocktail to the solution of the conjugate. A typical ratio is 1:1 (v/v) of the DCM solution to the cocktail.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS to ensure complete deprotection.
-
Remove Volatiles: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product (now as a TFA salt).
-
Isolation: Isolate the precipitate by centrifugation, decant the ether, and wash the pellet with fresh cold diethyl ether.
-
Drying: Dry the final product under vacuum. The product can be further purified by RP-HPLC if necessary.
Visualizations
Caption: General experimental workflow for conjugation and deprotection.
Caption: Overcoming steric hindrance with a PEG linker.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Boc-PEG1-bromide, 164332-88-1 | BroadPharm [broadpharm.com]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
how to handle Bromo-PEG2-CH2-Boc instability in solution
Welcome to the technical support center for Bromo-PEG2-CH2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the potential instability of this reagent in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
The instability of this compound in solution can often be traced to the reactivity of the alkyl bromide and the lability of the Boc protecting group. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or no reaction | Degradation of this compound prior to or during the reaction. | Prepare solutions of this compound immediately before use. Avoid prolonged storage in solution.[1][2] Use anhydrous solvents to prevent hydrolysis. |
| Incompatible reaction conditions. | Avoid strongly acidic or basic conditions which can cleave the Boc group or promote side reactions with the alkyl bromide.[3][4] Buffers containing nucleophiles (e.g., Tris) should be avoided as they can react with the alkyl bromide.[2] | |
| Presence of unexpected byproducts | Reaction with nucleophilic solvents or impurities. | Use high-purity, anhydrous solvents. Common solvents like DMSO and DMF should be of anhydrous grade. |
| Premature deprotection of the Boc group. | Maintain a neutral to slightly basic pH during the reaction. If subsequent acidic conditions are required, perform them as a separate step after the initial conjugation. | |
| Inconsistent results between experiments | Variable degradation of the reagent. | Standardize the time between dissolving the reagent and its use. Store the solid compound under recommended conditions (dry, dark, and at -20°C for long-term storage).[5][6] |
| Moisture contamination. | Use desiccated storage for the solid reagent and handle it in a low-humidity environment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main points of instability in this compound are the alkyl bromide and the Boc-protecting group.
-
Nucleophilic Substitution of the Bromide: The bromide is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[3][4] This can occur with solvents (solvolysis), water (hydrolysis), or other nucleophiles present in the reaction mixture. The reactivity of alkyl halides generally increases in the order of Cl < Br < I.[3][4]
-
Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Strong acids will lead to the rapid removal of the Boc group, exposing the primary amine, which can then participate in unintended side reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the longevity of this compound, it should be stored as a solid under dry and dark conditions. For short-term storage, 0-4°C is suitable, while long-term storage at -20°C is recommended.[5][6] Stock solutions are not recommended for long-term storage and should be prepared fresh for each experiment.[5]
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in common organic solvents such as DMSO and DMF.[5] It is crucial to use anhydrous grades of these solvents to minimize hydrolysis of the alkyl bromide.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots of your solution over time, you can quantify the amount of intact reagent and identify the appearance of degradation products.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
Objective: To quantify the degradation of this compound in a given solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., DMSO, DMF)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).
-
Immediately after preparation (t=0), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from the stock solution, dilute them, and inject them into the HPLC.
-
Analyze the chromatograms to determine the peak area of the intact this compound.
-
Plot the percentage of intact this compound remaining over time to determine its stability under the tested conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for using this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. medkoo.com [medkoo.com]
- 6. Bromo-PEG5-Acid Of PEG Linker Is For Targeted Drug Delivery [polyethyleneglycolpeg.com]
Technical Support Center: Scaling Up PROTAC Synthesis with Bromo-PEG2-CH2-Boc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are scaling up the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the Bromo-PEG2-CH2-Boc linker.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of PROTACs utilizing the this compound linker.
Issue 1: Low Yield of Final PROTAC Product
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Boc-Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group on the linker may not be fully removed, preventing efficient coupling with the subsequent ligand. | 1. Optimize Deprotection Conditions: Increase the reaction time with trifluoroacetic acid (TFA) or use a higher concentration of TFA (e.g., 20-50% in dichloromethane). Ensure anhydrous conditions to prevent side reactions. 2. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete disappearance of the Boc-protected intermediate before proceeding to the next step. |
| Inefficient Nucleophilic Substitution: The bromide on the linker is a leaving group for coupling with a nucleophile (e.g., a phenol or amine) on one of the ligands. Incomplete reaction will result in low yields. | 1. Screen Bases: Use a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) to facilitate the reaction. 2. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) to improve the reaction rate, but monitor for potential degradation of starting materials. 3. Optimize Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically suitable. Ensure the solvent is anhydrous. |
| Poor Coupling Efficiency of the Second Ligand: After deprotection of the Boc group, the resulting amine needs to be efficiently coupled to the second ligand, which is often a carboxylic acid. | 1. Select an Appropriate Coupling Reagent: For amide bond formation, use highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base like diisopropylethylamine (DIPEA). 2. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid ligand and coupling reagents. |
| Product Degradation: The final PROTAC molecule may be unstable under the reaction or workup conditions. | 1. Maintain Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 2. Use Mild Workup Conditions: Avoid strongly acidic or basic conditions during extraction and purification if the product is sensitive. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low PROTAC yield.
Issue 2: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Co-elution of Starting Materials and Product: Due to the hydrophilic nature of the PEG linker, the final PROTAC may have similar retention times to polar starting materials or intermediates in reverse-phase HPLC. | 1. Optimize HPLC Gradient: Use a shallower gradient during elution to improve the separation of closely eluting peaks. 2. Change Stationary Phase: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a C8 column, which may offer different selectivity. |
| Presence of Di-PEGylated Species or Oligomers: During the coupling of the linker, multiple linker molecules may react with the ligand, leading to impurities that are difficult to remove. | 1. Control Stoichiometry: Use a controlled excess of the this compound linker (e.g., 1.1-1.2 equivalents) to minimize di-PEGylation. 2. Preparative HPLC or SFC: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often necessary for purifying PROTACs and can resolve species with small differences in molecular weight and polarity. |
| Product Adhesion to Silica Gel: The polarity of the PEG linker can cause the PROTAC to streak or adhere to normal-phase silica gel, leading to poor recovery. | 1. Use Reverse-Phase Chromatography: For purification of PEGylated PROTACs, reverse-phase chromatography is generally more effective than normal-phase. 2. Add a Modifier to the Mobile Phase: In normal-phase chromatography, adding a small amount of a polar solvent like methanol or an amine like triethylamine to the mobile phase can help reduce tailing and improve recovery. |
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up PROTAC synthesis with this compound from milligram to gram scale?
A1: When scaling up, several challenges can become more pronounced:
-
Reaction Kinetics and Heat Transfer: Larger reaction volumes can lead to issues with mixing and maintaining a consistent temperature, potentially affecting reaction rates and leading to the formation of byproducts.
-
Purification: The purification of large quantities of PEGylated PROTACs can be a significant bottleneck. Methods that work well on a small scale, like preparative HPLC, may become time-consuming and expensive for larger batches. Developing a robust crystallization or alternative purification method is often necessary.[1]
-
Reagent Addition and Control: The controlled addition of reagents is more critical on a larger scale to avoid localized high concentrations that can lead to side reactions.
-
Solubility: The solubility of intermediates and the final product may become a limiting factor in larger volumes of solvent.
Q2: How does the this compound linker affect the physicochemical properties of the final PROTAC?
A2: The this compound linker, being a short-chain polyethylene glycol (PEG) derivative, generally imparts the following properties:
-
Increased Hydrophilicity: The ether oxygens in the PEG chain increase the water solubility of the PROTAC, which can be beneficial for biological assays but may complicate purification by making the molecule less soluble in common organic solvents used for extraction.[2][3]
-
Flexibility: The PEG linker provides flexibility to the PROTAC molecule, which can be crucial for allowing the two ligands to bind effectively to their respective target proteins and form a stable ternary complex.[4]
-
Impact on Permeability: While increased hydrophilicity can sometimes reduce passive cell permeability, the flexible nature of PEG linkers may allow the PROTAC to adopt a conformation that shields its polar surface area, potentially aiding in cell entry.[5]
Q3: What are common side reactions to watch out for when using this compound?
A3: Potential side reactions include:
-
Hydrolysis of the Boc group: Premature deprotection of the Boc group can occur if acidic or strongly heated conditions are used in the presence of water.
-
Elimination of HBr: Under strongly basic conditions, elimination of hydrogen bromide to form an alkene is a possibility, though less common.
-
Reaction with Bifunctional Ligands: If your ligand has multiple nucleophilic sites, the linker may react at an unintended position. Protecting groups may be necessary to ensure regioselectivity.
Q4: Are there any alternatives to this compound that I should consider for my PROTAC synthesis?
A4: Yes, a variety of linkers are available for PROTAC synthesis. The choice of linker is a critical aspect of PROTAC design and often requires empirical testing.[6] Alternatives include:
-
Alkyl Chains: Simple alkyl chains of varying lengths can be used. They are more hydrophobic than PEG linkers.[6]
-
Longer PEG Chains: If a greater degree of solubility or a longer distance between the two ligands is required, longer PEG linkers (e.g., PEG4, PEG6) can be used.[4]
-
Rigid Linkers: In some cases, a more rigid linker, such as one containing a piperazine or a phenyl group, may be beneficial for pre-organizing the PROTAC into a bioactive conformation.
Data Presentation
Table 1: Representative Yields for PROTAC Synthesis Steps
| Reaction Step | Scale | Typical Yield Range (%) | Notes |
| Boc-Deprotection of Linker | 100 mg | 90-99% | Generally a high-yielding reaction. |
| Coupling of First Ligand | 100 mg | 60-85% | Yield is dependent on the reactivity of the ligand. |
| Coupling of Second Ligand | 100 mg | 50-80% | Can be challenging depending on steric hindrance. |
| Overall Yield (Multi-step) | 1 g | 20-40% | Overall yields are often modest due to the multi-step nature of the synthesis and purification losses. |
Note: These are representative yields and can vary significantly based on the specific ligands and reaction conditions used.
Table 2: Comparison of Purification Techniques for PEGylated PROTACs
| Technique | Typical Purity Achieved | Recovery Rate | Scalability | Primary Application |
| Flash Chromatography (Reverse-Phase) | 85-95% | 60-80% | Good | Initial purification of crude material. |
| Preparative HPLC (Reverse-Phase) | >98% | 40-70% | Moderate | Final purification to high purity.[1] |
| Supercritical Fluid Chromatography (SFC) | >98% | 50-80% | Good | Purification of complex mixtures and chiral separations. |
| Crystallization | >99% | 70-90% | Excellent | Ideal for large-scale purification if a suitable solvent system is found. |
Experimental Protocols
Protocol 1: General Procedure for Boc-Deprotection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).
-
TFA Addition: To the stirred solution at 0 °C, add a 20-50% solution of trifluoroacetic acid (TFA) in DCM (5-10 equivalents of TFA).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt of the deprotected linker can often be used in the next step without further purification after co-evaporation with toluene to remove residual TFA.
Protocol 2: General Procedure for Coupling of a Carboxylic Acid-Containing Ligand to the Deprotected Linker
-
Dissolution: Dissolve the carboxylic acid-containing ligand (1 equivalent) and the deprotected linker-TFA salt (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (3-4 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring: Monitor the progress of the reaction by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming PROTAC Structure with Bromo-PEG2-CH2-Boc via NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of these novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of using the flexible linker precursor, Bromo-PEG2-CH2-Boc, in PROTAC synthesis and outlines the detailed NMR methodologies for structural verification. We also present a comparison with alternative linker types, supported by experimental data.
PROTACs are bifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements. The nature of the linker—its length, flexibility, and composition—is crucial for the efficacy of the PROTAC. This compound is a commonly used polyethylene glycol (PEG)-based linker precursor that offers flexibility and favorable solubility properties to the resulting PROTAC.
Structural Elucidation of a PROTAC with a this compound-derived Linker
The incorporation of the this compound linker into a PROTAC molecule involves a series of synthetic steps. The bromine atom allows for nucleophilic substitution to attach one of the ligands, while the Boc-protected amine can be deprotected to couple the second ligand. The final PROTAC structure must be rigorously confirmed to ensure the correct connectivity and the absence of impurities. 1D (¹H and ¹³C) and 2D NMR techniques are powerful methods for this confirmation.
Table 1: Expected ¹H NMR Chemical Shifts for a PROTAC Incorporating the this compound Linker
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Boc (-C(CH₃)₃) | ~1.45 | s | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
| PEG (-O-CH₂-CH₂-O-) | 3.50 - 3.80 | m | Complex multiplet for the ethylene glycol protons. |
| Linker -CH₂-N- | ~3.40 - 3.60 | t | Triplet, coupled to the adjacent CH₂ group. |
| Linker -CH₂-O- | ~3.60 - 3.80 | t | Triplet, coupled to the adjacent CH₂ group. |
| Aromatic Protons (from ligands) | 6.50 - 8.50 | m | Region for aromatic protons from the target and E3 ligase ligands. |
| Other Aliphatic Protons (from ligands) | 1.00 - 4.50 | various | Dependent on the specific structure of the ligands. |
Table 2: Expected ¹³C NMR Chemical Shifts for a PROTAC Incorporating the this compound Linker
| Carbons | Expected Chemical Shift (ppm) | Notes |
| Boc (-C (CH₃)₃) | ~80.0 | Quaternary carbon of the Boc group. |
| Boc (-C(C H₃)₃) | ~28.5 | Methyl carbons of the Boc group. |
| Boc (-C =O) | ~156.0 | Carbonyl carbon of the Boc group. |
| PEG (-O-C H₂-C H₂-O-) | ~70.0 - 72.0 | Characteristic region for PEG carbons. |
| Linker -C H₂-N- | ~40.0 - 50.0 | |
| Linker -C H₂-O- | ~68.0 - 70.0 | |
| Aromatic Carbons (from ligands) | 110.0 - 160.0 | Region for aromatic carbons from the ligands. |
| Other Aliphatic Carbons (from ligands) | 15.0 - 60.0 | Dependent on the specific structure of the ligands. |
Comparison with Alternative PROTAC Linkers
While flexible PEG linkers are widely used, other linker types with varying degrees of rigidity and chemical properties are also employed to optimize PROTAC performance. These include alkyl chains, and more rigid structures incorporating piperazine or triazole rings. The choice of linker can significantly impact the conformational dynamics of the PROTAC and its ability to induce a productive ternary complex between the target protein and the E3 ligase.
Table 3: Comparative ¹H and ¹³C NMR Data for Different PROTAC Linker Classes
| Linker Type | Key Structural Feature | Typical ¹H NMR Shifts (ppm) | Typical ¹³C NMR Shifts (ppm) | Properties and Considerations |
| Alkyl-PEG Hybrid | Combination of alkyl chains and PEG units | Alkyl (1.2-1.8), PEG (3.5-3.8) | Alkyl (20-35), PEG (70-72) | Offers a balance of flexibility and hydrophilicity. |
| Piperazine-PEG Hybrid | Piperazine ring integrated with a PEG chain | Piperazine N-CH₂ (~2.4-2.7, ~3.5-3.8), PEG (3.5-3.8) | Piperazine N-CH₂ (~45-55), PEG (70-72) | Increased rigidity compared to purely PEG linkers, can improve cell permeability.[1] |
| Triazole-PEG Hybrid | Triazole ring formed via click chemistry | Triazole CH (~7.5-8.0), PEG (3.5-3.8) | Triazole C (~120-145), PEG (70-72) | Highly stable and rigid linker, often used for its synthetic accessibility via click chemistry. |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Dissolve the Sample: Accurately weigh 5-10 mg of the purified PROTAC and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the PROTAC.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of -10 to 220 ppm.
-
2D NMR Data Acquisition for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially in complex PROTAC molecules, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is crucial for assigning protons within the linker and the ligand scaffolds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is invaluable for confirming the connectivity between different fragments of the PROTAC, such as the attachment of the linker to the two ligands.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the 3D conformation of the PROTAC in solution.
Visualizing the Workflow and Structure
References
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Bromo-PEG2-CH2-Boc PROTACs
For researchers, scientists, and drug development professionals, the precise characterization and quantification of Proteolysis Targeting Chimeras (PROTACs) are paramount for advancing novel therapeutics. This guide provides a detailed comparison of mass spectrometry (MS) for the analysis of Bromo-PEG2-CH2-Boc PROTACs against alternative analytical techniques. We present supporting data, experimental protocols, and visual workflows to facilitate informed decisions in your analytical strategy.
PROTACs, with their unique tripartite structure—a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker—present distinct analytical challenges. The this compound linker, a common polyethylene glycol (PEG)-based linker, imparts specific physicochemical properties that influence analytical behavior. Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), has become an indispensable tool for the sensitive and specific analysis of these molecules.[1][2]
Mass Spectrometry: The Gold Standard for PROTAC Quantification and Identification
LC-MS/MS stands out for its ability to provide high-confidence detection and quantification of PROTACs, even at the low concentrations at which they are often potent.[1] This is critical for pharmacokinetic (PK) studies and for understanding the disposition of these molecules in complex biological matrices.[3][4][5] High-resolution mass spectrometry (HRMS) further enables the detailed structural characterization of PROTACs and their metabolites, which is crucial for understanding their in vivo fate.[6]
Key Advantages of Mass Spectrometry:
-
High Sensitivity and Selectivity: Achieves low pg/mL limits of quantification (LLOQ) in biological matrices like plasma.[1]
-
Structural Elucidation: Provides detailed information on molecular weight and fragmentation patterns, confirming the identity of the intact PROTAC and identifying its metabolites.[6][7]
-
Quantitative Accuracy: Delivers precise and accurate quantification over a wide dynamic range, essential for DMPK studies.[3][4]
-
Versatility: Applicable to both in vitro and in vivo samples, supporting various stages of drug development.
The general workflow for PROTAC analysis by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1. General experimental workflow for the LC-MS/MS analysis of PROTACs.
Performance Comparison: Mass Spectrometry vs. Alternatives
While MS excels at direct analysis of the PROTAC molecule, other techniques are better suited for assessing the functional consequences of PROTAC activity, such as target protein degradation.
| Analytical Technique | Primary Measurement | Key Advantages | Key Limitations |
| LC-MS/MS | Direct quantification & identification of the PROTAC molecule and its metabolites.[3][6] | High sensitivity (pg/mL LLOQ), high selectivity, structural information, wide dynamic range.[1][3] | Does not directly measure protein degradation; requires specialized equipment. |
| Capillary Western Blot (e.g., Jess) | Quantification of target protein levels.[8] | Faster and more quantitative than traditional Western blot, automated, reproducible.[8] | Indirectly measures PROTAC activity; requires specific antibodies. |
| HiBiT-based Luminescence Assay | Quantification of target protein levels in live cells.[9] | High sensitivity, amenable to high-throughput screening (HTS), real-time measurements.[9] | Requires genetic modification of the target protein; indirect measurement of PROTAC. |
| TR-FRET / HTRF / FP Assays | Measures binding affinity (binary and ternary complex formation).[9][10] | Homogeneous assays, suitable for HTS, provides mechanistic insights.[9] | Does not measure protein degradation or quantify the PROTAC itself. |
Experimental Protocols
Below are representative protocols for the analysis of PROTACs. Note that specific parameters for a this compound PROTAC would require method development but would follow these general principles.
LC-MS/MS Quantification of PROTACs in Rat Plasma
This protocol is adapted from established methods for PROTAC quantification.[1][4][5]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile/water for LC-MS/MS analysis.[1]
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.[3]
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the this compound PROTAC and the internal standard. This involves infusing the pure compound to determine the parent ion and the most stable fragment ions.
-
Alternative Technique: HiBiT Assay for Protein Degradation
This protocol provides a general workflow for assessing PROTAC-induced protein degradation using a luminescence-based method.[9]
-
Cell Line Preparation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Select and validate a clonal cell line expressing the HiBiT-tagged protein at physiological levels.
-
-
Degradation Assay:
-
Plate the HiBiT-tagged cells in 96-well or 384-well plates.
-
Treat cells with serial dilutions of the this compound PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of remaining HiBiT-tagged protein.
-
Decision-Making Framework
The choice of analytical technique depends on the research question. The following diagram illustrates a logical approach to selecting the appropriate method.
Figure 2. Decision tree for selecting an analytical method for PROTAC studies.
Conclusion
For the direct analysis of this compound PROTACs, LC-MS/MS is the superior technique, offering unparalleled sensitivity and specificity for quantification and structural characterization. However, a comprehensive understanding of a PROTAC's efficacy requires a multi-faceted approach. Integrating MS-based methods with functional assays, such as HiBiT or TR-FRET, provides a complete picture, from molecular disposition to the desired biological outcome of target protein degradation. This integrated strategy is essential for accelerating the discovery and development of novel PROTAC therapeutics.
References
- 1. sciex.com [sciex.com]
- 2. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. biocompare.com [biocompare.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Analysis of Bromo-PEG2-CH2-Boc and Bromo-PEG3-CH2-Boc Linkers in PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a critical role in its efficacy. This guide provides a detailed comparison of two commonly used polyethylene glycol (PEG) based linkers, Bromo-PEG2-CH2-Boc and Bromo-PEG3-CH2-Boc, for researchers, scientists, and drug development professionals. We will delve into their structural differences, impact on PROTAC performance with supporting experimental data, and provide detailed experimental protocols.
Structural and Physicochemical Properties
The fundamental difference between this compound and Bromo-PEG3-CH2-Boc lies in the length of the PEG chain, with the former containing two ethylene glycol units and the latter containing three. This seemingly minor structural variation can significantly influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and conformational flexibility.
| Property | This compound | Bromo-PEG3-CH2-Boc |
| Chemical Structure | Br-(CH2)2-O-(CH2)2-O-CH2-COOtBu | Br-(CH2)2-O-(CH2)2-O-(CH2)2-O-CH2-COOtBu |
| Molecular Weight | 283.16 g/mol | 327.21 g/mol |
| Number of PEG units | 2 | 3 |
| Key Features | Shorter, more rigid linker | Longer, more flexible linker |
The increased number of ethylene glycol units in the PEG3 linker enhances the hydrophilicity of the PROTAC, which can improve its aqueous solubility. However, this also increases the molecular weight and potentially the conformational flexibility, which can have varied effects on ternary complex formation and overall degradation efficiency.
Impact on PROTAC Performance: A Data-Driven Comparison
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex geometry.
A study by Zhang et al. (2020) provides valuable data on a BRD4-targeting PROTAC, compound B24 , which utilizes a 2-unit PEG linker. This provides a concrete example of the efficacy that can be achieved with a shorter PEG linker.
| PROTAC | Linker Length | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| B24 | 2 PEG units | BRD4 | Pomalidomide (CRBN) | MV4-11 | 0.75 nM | >95% | Zhang et al., 2020 |
While a direct head-to-head comparison with a PROTAC using a Bromo-PEG3-CH2-Boc linker and the same warhead and E3 ligase ligand is not available in the cited literature, a review of structure-activity relationship (SAR) studies on BRD4-targeting PROTACs offers valuable insights. It has been observed that for CRBN-recruiting BRD4 degraders, PROTACs with very short linkers (0 PEG units) or longer linkers (4-5 PEG units) can be highly potent (DC50 < 0.5 µM). Conversely, PROTACs with intermediate linker lengths of 1-2 PEG units have shown reduced degradation potency (DC50 > 5 µM) in certain cell lines like H661.
This suggests that while the 2-unit PEG linker in B24 proved to be highly effective in the MV4-11 cell line, extending it to a 3-unit PEG linker might not necessarily lead to improved performance and could, in some contexts, be less optimal. The "hook effect," where efficacy decreases at higher concentrations, is also a crucial factor to consider, and linker length can influence this phenomenon. The optimal linker length must be determined empirically for each specific PROTAC system.
Experimental Protocols
To aid researchers in evaluating the performance of PROTACs synthesized with these linkers, we provide detailed methodologies for key experiments.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a general method for synthesizing a BRD4-targeting PROTAC using a bromo-PEG-Boc linker, a BRD4 inhibitor (e.g., JQ1), and an E3 ligase ligand (e.g., pomalidomide).
Materials:
-
Bromo-PEGn-CH2-Boc (n=2 or 3)
-
JQ1-acid
-
Pomalidomide
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Coupling of JQ1-acid with the linker.
-
Dissolve JQ1-acid (1 eq) in anhydrous DMF.
-
Add Bromo-PEGn-CH2-Boc (1.1 eq), PyBOP (1.2 eq), and DIPEA (3 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the JQ1-PEGn-CH2-Boc intermediate.
-
-
Step 2: Coupling of the intermediate with pomalidomide.
-
Dissolve the JQ1-PEGn-CH2-Boc intermediate (1 eq) and pomalidomide (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3 eq).
-
Stir the reaction mixture at 80°C for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC.
-
-
Step 3: Boc deprotection.
-
Dissolve the Boc-protected PROTAC in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot Analysis for BRD4 Degradation
This protocol details the procedure for quantifying the degradation of BRD4 protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 value.
-
Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation and the structural differences between the linkers, the following diagrams are provided.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Structural differences and potential property impacts of PEG2 vs. PEG3 linkers.
Conclusion
The choice between this compound and Bromo-PEG3-CH2-Boc as a linker in PROTAC design is a critical decision that can significantly impact the final compound's efficacy. While a longer PEG chain can enhance solubility, the optimal linker length for achieving potent and selective protein degradation is highly dependent on the specific target and E3 ligase. The available data suggests that for BRD4 degradation via a CRBN-recruiting PROTAC, a 2-unit PEG linker can be highly effective. However, it is crucial for researchers to empirically test a range of linker lengths to identify the optimal configuration for their specific system. The provided experimental protocols offer a framework for the systematic evaluation of novel PROTAC molecules.
The Efficacy of Bromo-PEG2-CH2-Boc Versus Alkyl Linkers in Protein Degradation: A Comparative Guide
In the landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. It bridges the target protein binder and the E3 ligase ligand, and its chemical nature profoundly influences the formation and stability of the ternary complex, ultimately dictating the efficiency of protein degradation. This guide provides a comparative analysis of a specific polyethylene glycol (PEG)-based linker, Bromo-PEG2-CH2-Boc, and traditional alkyl linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of the Linker in PROTAC Efficacy
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker's length, rigidity, and composition are not merely passive spacers but are crucial for optimizing the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitin transfer.[2][3] An ideal linker will facilitate a productive ternary complex formation while also conferring favorable physicochemical properties such as solubility and cell permeability to the PROTAC molecule.[3][4]
Comparative Analysis of Linker Types
The choice between a PEG-based linker like this compound and an alkyl linker can significantly impact a PROTAC's performance.
This compound is a representative of PEG linkers, which are known for their hydrophilicity and flexibility.[4][5][6][7] The ether oxygens in the PEG chain can improve aqueous solubility, a common challenge for high molecular weight PROTAC molecules.[4][8] This enhanced solubility can translate to better cell permeability and bioavailability. The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, which can be advantageous in achieving a productive ternary complex.[8]
Alkyl linkers , composed of hydrocarbon chains, are more hydrophobic and offer a different degree of conformational flexibility.[4][9] While synthetically accessible and stable, their hydrophobicity can sometimes lead to lower solubility and potential off-target effects.[4][8] However, the conformational constraints of some alkyl linkers can also pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[3]
Quantitative Data Presentation
The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[9] The following tables summarize experimental data from various studies comparing the performance of PROTACs with PEG and alkyl linkers.
Table 1: Comparison of Flexible (PEG and Alkyl/Ether) Linker Performance on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data from a study on TBK1 degraders highlights that linker length is a critical factor, with a 21-atom alkyl/ether linker showing optimal potency and efficacy.[10]
Table 2: Comparison of Flexible Linker Impact on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
This data suggests that for ERα degradation, a longer PEG linker can lead to increased potency.[9][]
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
This study indicates that for the specific AR PROTACs tested, the flexible PEG linker was essential for degradation activity.[9]
Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK29T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
In this instance, the alkyl linker was more effective at inducing the degradation of the E3 ligase CRBN itself, suggesting that the atomic composition of the linker can have significant and sometimes unexpected effects on PROTAC activity.[10]
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust experimental methodologies. The following are detailed protocols for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation[1][2]
This method is widely used to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration for all samples.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
7. Detection and Analysis:
- Add a chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (In Vitro Pull-down)[12]
This assay helps to confirm the PROTAC's mechanism of action by assessing its ability to form a ternary complex with the target protein and the E3 ligase.
1. Protein Purification:
- Express and purify the recombinant target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
2. Complex Formation:
- In a microcentrifuge tube, combine the purified E3 ligase, the PROTAC at various concentrations, and the purified target protein.
- Incubate the mixture to allow for ternary complex formation.
3. Pull-down:
- Add an affinity resin (e.g., Strep-Tactin beads if one of the proteins is Strep-tagged) to pull down the tagged protein and any interacting partners.
- Wash the beads to remove non-specific binders.
4. Elution and Analysis:
- Elute the protein complexes from the beads.
- Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the target protein and a component of the E3 ligase complex. An increase in the co-eluted protein indicates ternary complex formation.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
validation of target engagement for a Bromo-PEG2-CH2-Boc PROTAC
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A critical determinant of a PROTAC's success is its ability to effectively engage both the target protein and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex. This guide provides a comparative overview of key methodologies for validating the target engagement of PROTACs, with a focus on a hypothetical "Bromo-PEG2-CH2-Boc" PROTAC, illustrating the principles of evaluation.
The Central Role of the Linker in PROTAC Function
The linker component of a PROTAC, such as the conceptual "this compound" linker, is not merely a spacer but plays a pivotal role in dictating the molecule's overall efficacy. The composition, length, and flexibility of the linker influence the stability of the ternary complex, which is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. Polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including increased solubility and improved cell permeability.[1] The optimal linker is empirically determined for each PROTAC system, as it must orient the target protein and E3 ligase in a spatially favorable manner for ubiquitination to occur.[2][3]
Comparative Analysis of Target Engagement Validation Methods
A multi-faceted approach is essential for the robust validation of PROTAC target engagement. A combination of in vitro, in-cell, and biophysical assays provides a comprehensive understanding of a PROTAC's mechanism of action. Below is a comparative summary of commonly employed techniques.
| Assay | Principle | Key Parameters Measured | Advantages | Limitations |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The PROTAC competes with the tracer for binding. | Intracellular target occupancy (IC50) | Live-cell analysis, high-throughput compatible, provides quantitative data on target engagement in a physiological context.[4] | Requires genetic modification of cells, potential for steric hindrance from the tag. |
| HiBiT Protein Degradation Assay | Complementation of a small HiBiT tag on the target protein with a larger LgBiT fragment to form a functional NanoLuc® luciferase. Degradation of the target leads to a loss of luminescence. | Degradation concentration 50 (DC50), maximum degradation (Dmax), degradation kinetics. | Live-cell, real-time kinetic data, highly sensitive, can be used for high-throughput screening.[5] | Requires CRISPR/Cas9-mediated cell line engineering. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of molecules. Used to study binary and ternary complex formation in real-time. | Binding affinity (KD), association (ka) and dissociation (kd) rates, cooperativity of ternary complex formation. | Label-free, provides detailed kinetic and affinity data, can dissect binary and ternary interactions.[6] | In vitro assay, requires purified proteins, can be technically demanding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, provides a complete thermodynamic profile of the interaction, considered the "gold standard" for binding affinity.[7][8] | Low-throughput, requires large amounts of purified protein, sensitive to buffer conditions. |
| Proximity Ligation Assay (PLA) | Detects protein-protein interactions in situ using antibodies conjugated with oligonucleotide probes. A signal is generated when the probes are in close proximity. | Visualization and quantification of ternary complex formation in fixed cells. | High sensitivity and specificity for in-cell interactions, provides spatial information.[9][10] | Endpoint assay on fixed cells, semi-quantitative, relies on high-quality antibodies. |
| Western Blot | Separates proteins by size and detects specific proteins using antibodies. | Measures the relative abundance of the target protein after PROTAC treatment. | Widely accessible, directly measures protein levels, can be used to confirm degradation.[2][11] | Semi-quantitative, lower throughput, requires high-quality antibodies. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of a protein upon ligand binding. | Target engagement in intact cells or cell lysates. | Label-free for the compound, can be performed in a cellular context without genetic modification.[12][13][14] | Indirect measure of binding, can be influenced by downstream events. |
Signaling Pathways and Experimental Workflows
The validation of a PROTAC's efficacy extends beyond direct target engagement to understanding its impact on downstream signaling pathways. For instance, a PROTAC targeting a key oncogenic driver like the Epidermal Growth Factor Receptor (EGFR) or Bruton's Tyrosine Kinase (BTK) would be expected to modulate their respective signaling cascades.
The diagram above illustrates the general mechanism of action for a PROTAC, leading to the degradation of a target protein.
A typical workflow for evaluating a novel PROTAC involves a series of assays to build a comprehensive picture of its activity, from initial binding to cellular phenotype.
This diagram depicts how an EGFR-targeting PROTAC would lead to the degradation of the receptor, thereby inhibiting downstream signaling pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[4][6][15][16]
Experimental Protocols
Detailed protocols are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of PROTACs.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation: Seed cells expressing the NanoLuc®-target fusion protein in a white, 96-well plate and incubate overnight.
-
Tracer and PROTAC Addition: Add the fluorescent tracer to the cells at a predetermined optimal concentration. Then, add serial dilutions of the "this compound" PROTAC or a control compound.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ substrate and read the plate on a luminometer capable of measuring both the donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the PROTAC concentration to determine the IC50.
HiBiT Protein Degradation Assay Protocol
-
Cell Seeding: Plate CRISPR/Cas9-engineered cells expressing the HiBiT-tagged target protein in a 96-well plate and allow them to adhere.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the "this compound" PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and NanoLuc® substrate.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of protein degradation. Plot the degradation percentage against the PROTAC concentration to calculate the DC50 and Dmax.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Formation
-
Chip Preparation: Immobilize the biotinylated E3 ligase (e.g., VHL or CRBN) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: Inject the "this compound" PROTAC over the chip surface to measure its binding to the E3 ligase. In a separate experiment, immobilize the target protein and inject the PROTAC to measure their binary interaction.
-
Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the target protein and the "this compound" PROTAC over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and affinity (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α) to understand the stability of the ternary complex.
Western Blot Protocol for Protein Degradation
-
Cell Treatment: Treat cells with varying concentrations of the "this compound" PROTAC for a specified duration.
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities to determine the relative amount of the target protein compared to the loading control and the vehicle-treated sample.
Conclusion
The validation of target engagement is a cornerstone of PROTAC development. A comprehensive assessment using a combination of biophysical, in vitro, and in-cell assays is crucial to fully characterize the mechanism of action and efficacy of a novel PROTAC like the hypothetical "this compound" PROTAC. The data generated from these assays will guide the optimization of the linker, warhead, and E3 ligase ligand to develop potent and selective protein degraders for therapeutic applications.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 16. Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Guide to Assessing PROTAC Permeability
For researchers, scientists, and drug development professionals, ensuring a novel PROTAC can effectively enter a cell is a critical hurdle in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for assessing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs), with a focus on providing actionable data and detailed protocols.
The unique structure of PROTACs, characterized by two distinct ligands joined by a linker, often results in high molecular weight and a large polar surface area. These properties present significant challenges to their ability to passively diffuse across the lipid bilayer of cellular membranes.[1] Consequently, robust and predictive permeability assays are indispensable for the successful development of effective PROTAC therapeutics.[1] While specific permeability data for PROTACs synthesized using the linker "Bromo-PEG2-CH2-Boc" is not extensively published, this guide will focus on the established assays used to evaluate the permeability of PROTACs, including those with PEG-based linkers.
Key Methods for Assessing PROTAC Cellular Permeability
The two most widely adopted in vitro methods for evaluating the permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. Each offers distinct advantages and provides complementary information regarding a compound's ability to traverse cellular barriers.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[1][2] It is a cost-effective method for early-stage screening, providing a measure of a compound's ability to diffuse across an artificial lipid membrane.[1][2] This assay is particularly useful for assessing passive diffusion, a key mechanism for PROTAC entry into cells.
Experimental Workflow:
References
A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) linker is a critical determinant in the efficacy, safety, and pharmacokinetic profile of therapeutic biomolecules. This guide provides an objective comparison of the in vitro and in vivo stability of different PEG linkers, supported by experimental data, to facilitate informed decision-making in drug development.
The stability of a PEG linker, which connects a therapeutic payload to a carrier molecule such as an antibody, directly impacts the drug's circulation half-life, its release at the target site, and its overall therapeutic index. Factors such as PEG chain length, architecture (linear vs. branched), and the chemical nature of the linkage play crucial roles in determining its stability in biological environments.
In Vitro Stability Comparison
The in vitro stability of PEG linkers is a key indicator of their performance in vivo. It is typically assessed by incubating the PEGylated molecule in plasma or serum from different species and monitoring its degradation over time.
Key Findings from In Vitro Studies:
-
Impact of PEG Chain Length: Studies on PEGylated peptides have shown that increasing the length of the PEG chain can enhance stability in rat serum. For instance, a study on A20FMDV2 peptides demonstrated that a PEG20 linker was the most stable among a series of PEG linkers with varying ethylene glycol units (from 1 to 20).[1] In this study, the peptide with the PEG20 linker showed approximately 90% remaining intact after 24 hours in rat serum, compared to the native peptide which was almost completely degraded.[1] However, the same study revealed that in human plasma, shorter PEG linkers (PEG2 and PEG5) exhibited greater resistance to degradation than longer ones.[1] This highlights the importance of considering the biological matrix in stability assessments.
-
Influence of Linker Architecture: The architecture of the PEG linker, whether linear or branched, can also affect stability. While direct comparative stability data is often embedded within broader studies, the hydrodynamic radius, a key factor in renal clearance, is influenced by architecture. Branched PEG linkers can create a larger hydrodynamic shield compared to linear PEGs of the same molecular weight, which is hypothesized to contribute to their longer in vivo circulation times.[2]
-
Effect of Linker Chemistry: The chemical bond used to attach the PEG linker to the biomolecule is fundamental to its stability. Linkages are broadly categorized as stable (non-cleavable) or cleavable. Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of endosomes (e.g., hydrazone linkers) or the reducing environment within a cell (e.g., disulfide linkers).[3] Stable linkers, such as those formed via maleimide chemistry, are designed to remain intact until the entire conjugate is degraded.
Table 1: In Vitro Stability of PEGylated A20FMDV2 Peptides in Rat and Human Plasma
| PEG Linker (Number of Ethylene Glycol Units) | Percentage Remaining in Rat Serum (24h) | Percentage Remaining in Human Plasma (24h) |
| Native Peptide (Unmodified) | <10% | <25% |
| PEG2 | Not specified | >90% |
| PEG5 | ~60% | >90% |
| PEG8 | >70% | Not specified |
| PEG10 | ~50% | Not specified |
| PEG15 | ~80% | Not specified |
| PEG20 | ~90% | ~70% |
Data synthesized from a study by Hausner et al. (2022).[1]
In Vivo Stability and Pharmacokinetics
In vivo studies provide the most relevant assessment of a PEG linker's performance, as they account for the complex interplay of physiological factors. The primary measure of in vivo stability is the circulation half-life of the PEGylated molecule.
Key Findings from In Vivo Studies:
-
PEG Length and Half-Life: A longer PEG chain generally leads to a longer in vivo half-life. This is primarily due to the increased hydrodynamic size of the conjugate, which reduces renal clearance.[4] For example, increasing the molecular weight of PEG from 6 kDa to 50 kDa has been shown to increase the half-life from 18 minutes to 16.5 hours.[4]
-
Branched vs. Linear PEG: Branched PEG linkers have been shown to extend in vivo circulation half-lives more effectively than linear PEGs of the same total molecular weight.[2][5] This is attributed to a more effective shielding of the conjugated molecule from enzymatic degradation and immune recognition.[5]
-
Impact on Bioavailability: The choice of PEG linker can also influence the oral bioavailability of therapeutic peptides. A comparative study of PEG-free and PEG-based self-emulsifying drug delivery systems (SEDDS) for insulin glargine found that the PEG-free formulation yielded a higher oral bioavailability (2.13%) compared to the PEG-based SEDDS (1.15%) in rats.[6]
Table 2: In Vivo Half-Life of Various PEGylated Molecules
| Molecule | PEG Linker | Half-Life | Fold Increase vs. Unmodified | Species |
| rhTIMP-1 | 20 kDa linear PEG | 28 hours | 25-fold | Mice |
| TNF Nanobody | 40 kDa linear PEG | ~20 hours | Not specified | Mice |
| TNF Nanobody | 2x20 kDa branched PEG | ~40 hours | Not specified | Mice |
| TNF Nanobody | 4x10 kDa branched PEG | ~50 hours | Not specified | Mice |
Data from various sources.[5][7]
Experimental Protocols
Accurate and reproducible assessment of PEG linker stability relies on well-defined experimental protocols.
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for determining the stability of a PEGylated compound in plasma.
Materials:
-
Test compound (PEGylated molecule)
-
Control compound (with known stability)
-
Plasma (human, rat, mouse, etc.)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions with PBS to the desired final concentration.
-
Pre-warm plasma to 37°C.
-
Initiate the assay by adding the diluted compound solution to the pre-warmed plasma. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding a multiple volume of cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the remaining parent compound.
-
The percentage of compound remaining at each time point is calculated relative to the amount at time zero. The in vitro half-life (t½) can then be determined by plotting the natural log of the percentage remaining versus time and fitting the data to a first-order decay model.[8]
In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the in vivo stability and pharmacokinetic profile of a PEGylated biologic.
Materials:
-
Test compound (PEGylated biologic)
-
Vehicle (e.g., sterile saline or PBS)
-
Experimental animals (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for quantifying the test compound in plasma (e.g., ELISA or LC-MS/MS)
Procedure:
-
Acclimate the animals to the housing conditions for a sufficient period before the study.
-
Prepare the dosing solution of the test compound in the appropriate vehicle at the desired concentration.
-
Administer the test compound to the animals via the intended route (e.g., intravenous bolus).
-
At specified time points post-administration (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h), collect blood samples from the animals.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method to determine the concentration of the test compound.
-
Plot the plasma concentration of the test compound versus time.
-
Perform pharmacokinetic analysis using appropriate software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[9]
Enzymatic Cleavage Assay
This protocol is designed to assess the susceptibility of a PEG linker containing a cleavable sequence to a specific enzyme.
Materials:
-
PEGylated compound with a cleavable linker
-
Specific enzyme (e.g., cathepsin B, thermolysin)
-
Assay buffer appropriate for the enzyme's optimal activity
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare stock solutions of the PEGylated compound and the enzyme in the assay buffer.
-
In a reaction tube, combine the assay buffer and the PEGylated compound to the desired final concentration.
-
Pre-incubate the mixture at the enzyme's optimal temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the enzyme.
-
At various time points, withdraw an aliquot and stop the reaction by adding a quenching solution.
-
Analyze the samples by HPLC to separate and quantify the intact compound and the cleaved products.
-
The rate of cleavage can be determined by monitoring the decrease in the peak area of the intact compound over time.[10]
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: Different architectures of PEG linkers.
Caption: Experimental workflow for stability assessment.
Caption: Major degradation pathways of PEG linkers.
References
- 1. purepeg.com [purepeg.com]
- 2. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of PEG-Free and PEG-Based Self-Emulsifying Drug Delivery Systems for Enhanced Oral Bioavailability of Therapeutic (Poly) Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 9. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Bromo-PEG2-CH2-Boc and Other Bifunctional Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of Bromo-PEG2-CH2-Boc, a short-chain polyethylene glycol (PEG) based linker, with other common classes of bifunctional linkers. By examining their structural and functional characteristics, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions in the design and synthesis of next-generation protein degraders.
This compound is a heterobifunctional linker featuring a bromo group for covalent attachment to a target-binding ligand and a Boc-protected amine, which, after deprotection, allows for conjugation to an E3 ligase-recruiting moiety. Its PEG composition imparts hydrophilicity, a key feature for improving the solubility and cell permeability of the resulting PROTAC molecule.[1][2]
Comparative Analysis of Linker Types
The linker in a PROTAC is not merely a spacer but an active component that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[3] The linker's length, rigidity, and composition are paramount to achieving potent and selective protein degradation.[4] Bifunctional linkers are broadly categorized into flexible linkers, such as alkyl and PEG chains, and rigid linkers, which often incorporate cyclic structures.[3][5]
-
Flexible Linkers (Alkyl and PEG Chains): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.[3]
-
Alkyl Chains: These are hydrophobic and provide a high degree of conformational flexibility.[2][3] While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.[2][3]
-
PEG Linkers: Comprising repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC.[1][3] Approximately 54% of reported PROTACs utilize PEG linkers.[3] this compound falls into this category, offering a balance of flexibility and hydrophilicity.
-
-
Rigid Linkers: These linkers incorporate structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[3][5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][5]
Data Presentation: Performance of Different Linker Types
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[3] The following tables summarize experimental data from various studies, comparing the performance of different linker types.
Table 1: Comparison of Flexible vs. Rigid Linkers
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | BRD4 | CRBN | 54 | >90 | [3] |
| Rigid (Piperazine) | BRD4 | CRBN | 18 | >95 | [3] |
Table 2: Impact of Linker Composition (Alkyl vs. PEG)
| Linker Composition | Target Protein | E3 Ligase | Degradation Efficacy | Reference |
| Nine-atom alkyl chain | CRBN | VHL/CRBN | Concentration-dependent decrease | [6] |
| Three PEG units | CRBN | VHL/CRBN | Weak degradation | [6] |
Table 3: Influence of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 9 | 100-250 | ~60 | [4] |
| 12 | 25-100 | ~80 | [4][7] |
| 16 | <25 | >90 | [4][7] |
| 19 | 25-100 | ~80 | [4] |
| 21 | >250 | <40 | [4] |
The data indicates that while flexible linkers are effective, rigid linkers can sometimes lead to higher potency. The choice between alkyl and PEG linkers can also have a significant impact, with the hydrophilicity of PEG linkers not always translating to better degradation. Furthermore, the length of the PEG linker is a critical parameter that requires optimization for each target protein and E3 ligase pair.[4][7]
Experimental Protocols
A systematic evaluation of different linkers is crucial for optimizing PROTAC design. Below is a general workflow for assessing the efficacy of PROTACs with different linkers.
1. PROTAC Synthesis:
-
Step 1: Ligand Functionalization: The target-binding ligand is functionalized with a reactive group (e.g., a nucleophile) that can react with the bromo group of this compound.
-
Step 2: Linker Conjugation: The functionalized target-binding ligand is reacted with this compound under appropriate conditions to form a covalent bond.
-
Step 3: Boc Deprotection: The Boc protecting group on the PEG linker is removed, typically under acidic conditions, to expose the primary amine.
-
Step 4: E3 Ligase Ligand Conjugation: The E3 ligase-recruiting ligand, containing a reactive group such as a carboxylic acid, is coupled to the exposed amine on the linker using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Step 5: Purification: The final PROTAC is purified using techniques such as flash chromatography or preparative HPLC.
2. Cellular Degradation Assay (Western Blot):
-
Cell Culture and Treatment: Plate target cells (e.g., cancer cell lines known to express the target protein) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTACs for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control. Calculate DC50 and Dmax values from the dose-response curves.
Visualizations
Below are diagrams illustrating the PROTAC-mediated protein degradation pathway and a general experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Evaluating Off-Target Effects of PROTACs: A Comparative Guide to Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. However, ensuring their specificity and minimizing off-target effects is a critical challenge in their development. A key determinant of a PROTAC's activity and selectivity is the chemical linker that connects the target-binding warhead and the E3 ligase-recruiting ligand. This guide provides a comparative analysis of different linker types, with a focus on PEG-based linkers like Bromo-PEG2-CH2-Boc, and details the experimental protocols necessary for a thorough evaluation of off-target effects.
The Critical Role of the Linker in PROTAC Selectivity
The linker in a PROTAC molecule is not merely a spacer but an active contributor to its biological activity.[1] Its length, composition, and rigidity influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for effective protein degradation.[1] A poorly designed linker can lead to the degradation of unintended proteins, known as off-target effects, which can cause cellular toxicity.[2] These off-target effects can arise from several mechanisms, including the promiscuity of the E3 ligase binder or the formation of binary complexes with off-target proteins.[2]
One of the most well-documented examples of off-target degradation involves pomalidomide-based PROTACs, which can independently degrade zinc-finger (ZF) proteins.[3] This highlights the urgent need for rational linker design and rigorous off-target profiling.
Comparative Analysis of PROTAC Linkers
The choice of linker chemistry significantly impacts a PROTAC's physicochemical properties and its on- and off-target activities. The following table summarizes the characteristics of common linker types. While specific data for PROTACs containing the this compound linker is not extensively published in comparative off-target studies, we can infer its likely properties based on its classification as a flexible, PEG-based linker.
| Linker Type | Composition | Key Characteristics | Advantages | Potential for Off-Target Effects |
| Alkyl Chains | Saturated hydrocarbon chains | Flexible, simple structure. | Straightforward synthesis. | High flexibility can lead to non-specific interactions and formation of unproductive ternary complexes. |
| PEG Linkers (e.g., containing this compound) | Polyethylene glycol units | Flexible, hydrophilic. | Improved solubility and cell permeability.[4] Can optimize ternary complex formation due to conformational flexibility.[4] | High flexibility may contribute to off-target effects. However, in some cases, replacing alkyl chains with PEG units has been shown to inhibit off-target activity.[5] |
| Rigid Linkers | Alkynes, triazoles, piperazine/piperidine scaffolds | Conformational restriction. | Can pre-organize the PROTAC for favorable ternary complex formation, potentially improving selectivity.[1] | Lack of flexibility might make it difficult to achieve a productive ternary complex geometry for the intended target. |
| "Smart" Linkers | Photoswitchable or cleavable moieties | Environmentally responsive. | Allow for spatiotemporal control of PROTAC activity, potentially reducing systemic off-target effects. | Synthetic complexity. Potential for off-target effects from the linker itself or its cleavage products. |
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.[2]
Global Proteomics using Mass Spectrometry
Mass spectrometry (MS)-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[2][6]
Methodology:
-
Cell Culture and Treatment: Treat relevant cell lines with the PROTAC at various concentrations and time points. Include a vehicle control and a negative control (e.g., a molecule with a mutated E3 ligase binder).[2]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.[2]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[2]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA can assess the engagement of a PROTAC with both its intended target and potential off-targets in a cellular context.[2][7][8] The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.[2]
Methodology:
-
Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells to a range of temperatures.[2]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble (non-denatured) fraction from the precipitated proteins.[2]
-
Analysis: The amount of soluble protein at different temperatures is quantified by techniques like Western blotting or mass spectrometry.[2] A shift in the melting curve upon PROTAC treatment indicates target engagement. This can be used to identify off-target binders that may or may not be degraded.[7][8]
Validation of Off-Targets by Western Blotting
Once potential off-targets are identified from global proteomics, targeted assays are used for validation.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations and for different durations. Prepare cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins in the cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with specific primary antibodies against the potential off-target proteins, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to confirm degradation.
Visualizing Workflows and Pathways
To aid in the understanding of the processes involved in evaluating PROTAC off-target effects, the following diagrams illustrate key workflows and signaling pathways.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for identifying and validating PROTAC off-targets.
Conclusion
The rational design of PROTACs with minimized off-target effects is paramount for their successful clinical translation. While specific comparative data for PROTACs containing the this compound linker are limited, the principles outlined in this guide provide a robust framework for evaluating any new PROTAC, regardless of its specific linker chemistry. By understanding the influence of linker composition and employing a rigorous, multi-faceted experimental approach, researchers can optimize the selectivity of their PROTAC candidates and advance safer and more effective protein degraders.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. pelagobio.com [pelagobio.com]
Safety Operating Guide
Proper Disposal of Bromo-PEG2-CH2-Boc: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Bromo-PEG2-CH2-Boc as a halogenated hazardous chemical waste. Segregate from other waste streams and await professional disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a PEG-based PROTAC linker used extensively in drug development and chemical biology research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Core Principle: Hazardous Waste Management
Due to its chemical structure as a brominated organic compound, this compound must be managed as hazardous waste.[1][2] Standard laboratory protocols for the disposal of halogenated organic solvents and reagents are applicable and mandatory.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[6][7]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative hazard data for this compound is not publicly available, the following table summarizes key chemical identifiers. This information is crucial for accurate labeling and documentation of waste.
| Parameter | Value | Source |
| CAS Number | 1807518-63-3 | ChemScene, Chemsrc |
| Molecular Formula | C₁₀H₁₉BrO₄ | ChemScene |
| Molecular Weight | 283.16 g/mol | ChemScene |
| Classification | Halogenated Organic Compound | General Chemical Knowledge |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
2. Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Waste."[1][3][4]
-
This container should be separate from non-halogenated organic waste, aqueous waste, and solid chemical waste.[2][5]
-
Rationale: Halogenated and non-halogenated wastes are often treated differently during final disposal (e.g., incineration vs. fuel blending), and mixing them increases disposal costs and complexity.[5]
3. Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organics."
-
List all contents, including "this compound" and any solvents used. Approximate percentages of each component should be noted.
-
Affix your institution's official hazardous waste tag to the container.
4. Waste Accumulation:
-
Collect all materials contaminated with this compound, including:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper) - these should be placed in a sealed bag within the hazardous waste container or a designated solid hazardous waste container.
-
-
Keep the waste container closed at all times, except when adding waste.[3][6]
-
Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6][8]
5. Disposal Request and Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][8]
-
Do not transport the hazardous waste outside of your designated laboratory area.
6. Spill Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled container.
-
Dispose of the spill cleanup materials as halogenated hazardous waste.
Mandatory Visualizations
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Bromo-PEG2-CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling Bromo-PEG2-CH2-Boc, a PROTAC linker used in targeted therapy drug development.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles safety protocols based on structurally similar chemicals, including PEG derivatives, bromo-compounds, and Boc-protected amines. A site-specific risk assessment is mandatory before commencing any work.
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against potential exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[3] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended.[4] | Prevents skin contact with the chemical.[3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. A chemical-resistant apron may be required for larger quantities.[3][4] | Minimizes the risk of skin exposure and protects personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[3] A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate.[4] | Avoids inhalation of any potential vapors, aerosols, or dust particles if the compound is a solid.[3] |
| Foot Protection | Closed-toe shoes.[4] | Standard laboratory practice to protect feet from spills.[4] |
Operational and Disposal Plans
Handling and Storage:
Proper handling techniques are crucial to minimize exposure and maintain the compound's quality.
-
Engineering Controls: All handling of this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to control potential dust and vapors.[4]
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Many PEG-related compounds are stored at -20°C for long-term stability.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[3]
Experimental Protocol Workflow:
The following diagram outlines the general workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Plan:
Proper disposal is critical for environmental and personnel safety.
-
Waste Classification: this compound is a halogenated organic compound.[7][8] Halogenated and non-halogenated waste streams must be kept separate to reduce disposal costs and ensure proper treatment.[7][9]
-
Segregation: Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container for halogenated organic waste.[8][10]
-
Containerization: Ensure the waste container is made of a compatible material and is kept tightly closed when not in use.[7][10] The container must be labeled with "Hazardous Waste" and the chemical constituents.[7][10]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour chemical waste down the drain.[4][11] In case of a spill, contain the leak with an inert absorbent material, place it in a sealed container, and tag it as hazardous waste.[7]
References
- 1. This compound | CAS#:1807518-63-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
